Olaparib
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLYAMZZIXQODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60917988 | |
| Record name | Olaparib | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |
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Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763113-22-0 | |
| Record name | Olaparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763113-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Olaparib [USAN:INN] | |
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| Record name | Olaparib | |
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| Record name | Olaparib | |
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| Record name | Olaparib | |
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| Record name | 4-[(3-[(4-cyclopropylcarbonyl)piperazin-4-yl]carbonyl) -4-fluorophenyl]methyl(2H)phthalazin-1-one | |
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| Record name | Olaparib | |
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Foundational & Exploratory
Olaparib's Mechanism of Action in BRCA-Mutated Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, with a specific focus on its efficacy in cancer cells harboring mutations in the BReast CAncer susceptibility genes, BRCA1 and BRCA2. This document details the underlying principles of synthetic lethality, the distinct roles of PARP and BRCA proteins in DNA repair, and the preclinical and clinical data supporting this compound's therapeutic application. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are provided to facilitate a comprehensive understanding for research and drug development professionals.
The Core Mechanism: Synthetic Lethality
This compound's efficacy in BRCA-mutated cancers is a prime example of the therapeutic concept of synthetic lethality. This occurs when the simultaneous loss of two separate gene functions leads to cell death, while the loss of either one alone is compatible with cell viability.[1][2] In the context of this compound, the two compromised pathways are:
-
PARP-mediated DNA Repair: Inhibited by this compound.
-
Homologous Recombination (HR) Repair: Defective due to BRCA1/2 mutations.
Cancer cells with BRCA mutations are heavily reliant on PARP for DNA repair to survive.[3] When this compound inhibits PARP, these cells are left with no effective mechanism to repair DNA double-strand breaks, leading to genomic instability and cell death.[2][4] Healthy cells, with functional BRCA proteins, can still utilize the HR pathway to repair this damage and are therefore less affected by PARP inhibition.[2]
The Role of PARP in DNA Repair
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[5] PARP1, the most abundant member of this family, is a key player in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6][7] When an SSB occurs, PARP1 binds to the damaged site and catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other proteins.[6][7] This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[5][6] Inhibition of PARP by this compound prevents the repair of these SSBs.[2][8]
The Role of BRCA1 and BRCA2 in Homologous Recombination
BRCA1 and BRCA2 are tumor suppressor proteins that are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[9][10] DSBs are particularly cytotoxic lesions that can arise from replication forks collapsing at unrepaired SSBs.[8]
The HR process involves a series of steps:
-
DSB Recognition and Resection: BRCA1, in conjunction with other proteins, facilitates the resection of the 5' ends of the DNA at the break, creating 3' single-stranded DNA overhangs.[11][12]
-
RAD51 Filament Formation: BRCA2 is critical for loading the recombinase RAD51 onto these single-stranded overhangs, forming a nucleoprotein filament.[12][13] This step is crucial for the subsequent search for a homologous template for repair.
-
Strand Invasion and DNA Synthesis: The RAD51-coated filament invades a homologous DNA sequence (typically on the sister chromatid), which is then used as a template to accurately synthesize the missing DNA sequence.[13]
In cells with BRCA1 or BRCA2 mutations, this error-free repair pathway is compromised.[3][10] The cell must then rely on more error-prone repair mechanisms like non-homologous end joining (NHEJ), which can lead to genomic instability.[4]
This compound's Action in BRCA-Mutated Cells
In BRCA-mutated cells, the inhibition of PARP by this compound has a catastrophic effect. The unrepaired SSBs, when encountered by the replication machinery, lead to the formation of DSBs.[8] Since the HR pathway is deficient due to the BRCA mutation, these DSBs cannot be repaired effectively.[4] The accumulation of unrepaired DSBs triggers cell cycle arrest and, ultimately, apoptosis (programmed cell death).[14][15] This selective killing of cancer cells with a specific genetic vulnerability is the essence of this compound's targeted therapy.
Quantitative Data on this compound's Efficacy
The efficacy of this compound has been demonstrated in both preclinical and clinical settings. The following tables summarize key quantitative data.
Preclinical Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | BRCA Status | This compound IC50 (µM) | Reference |
| MDA-MB-436 | BRCA1 mutant | ~4.7 | [16] |
| HCC1937 | BRCA1 mutant | ~96 | [16] |
| SUM149 | BRCA mutant | >100 (resistant) | [17] |
| LNCaP-OR | Wild-type | 4.41-fold increase | [18] |
| C4-2B-OR | Wild-type | 28.9-fold increase | [18] |
| DU145-OR | Wild-type | 3.78-fold increase | [18] |
Note: IC50 values can vary between studies due to different experimental conditions.
Clinical Trial Data
This compound has been evaluated in numerous clinical trials, demonstrating significant improvements in patient outcomes.
| Trial Name | Cancer Type | Patient Population | Key Finding | Reference |
| OlympiAD | HER2-negative metastatic breast cancer | Germline BRCA1/2 mutations | Median progression-free survival of 7.0 months with this compound vs. 4.2 months with chemotherapy.[19] The risk of disease progression was reduced by 42% with this compound.[20] | [19][20] |
| SOLO-1 | Newly diagnosed advanced ovarian cancer | BRCA1/2 mutations | Median overall survival was not reached in the this compound group versus 75.2 months in the placebo group after a median follow-up of 88.9 months.[21] | [21] |
| PARTNER | Early-stage breast cancer | BRCA mutations | 100% survival after three years when this compound was combined with chemotherapy before surgery.[22] | [22] |
| OlympiA | High-risk, early-stage breast cancer | BRCA1/2 mutations | Adding this compound to standard treatment cut the risk of cancer recurrence by 35% and the risk of death by 28%.[23] | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
PARP Inhibition Assay (Cell-Based ELISA)
This protocol describes the quantification of poly(ADP-ribose) (PAR) levels in cell lysates following treatment with a PARP inhibitor.[24]
Materials and Reagents:
-
Cancer cell line of choice (e.g., BRCA-deficient MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other PARP inhibitor
-
DNA-damaging agent (e.g., H₂O₂ or Methyl methanesulfonate (B1217627) (MMS))
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Commercially available PAR ELISA Kit
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.[24]
-
Inhibitor Treatment: Prepare serial dilutions of the PARP inhibitor in complete medium. Replace the old medium with the medium containing the inhibitor and incubate for 1-2 hours.[24]
-
Induction of DNA Damage: To stimulate PARP activity, add a DNA-damaging agent (e.g., 20 µM H₂O₂) and incubate for 10-15 minutes.[24]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add cell lysis buffer and incubate on ice for 15 minutes.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay and normalize all samples.[24]
-
ELISA: Follow the manufacturer's instructions for the PAR ELISA kit to measure the levels of PAR in each sample.
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the inhibitor compared to the untreated control.
Cell Viability Assay (XTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.[25]
Materials and Reagents:
-
Cells of interest
-
This compound
-
96-well plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for a predetermined period (e.g., 72 hours).
-
XTT Labeling: Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.
-
Incubation: Add the XTT labeling mixture to each well and incubate for 4-24 hours at 37°C.
-
Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
DNA Damage Assay (Comet Assay)
The Comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks.[25][26]
Materials and Reagents:
-
Cells treated with this compound
-
Low melting point agarose (B213101)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and resuspend cells in PBS.
-
Slide Preparation: Mix cells with low melting point agarose and spread onto a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The intensity and length of the comet tail are proportional to the amount of DNA damage.[25]
γH2AX Foci Immunofluorescence Assay
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[25][27]
Materials and Reagents:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Capture images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DSBs.[25]
Mechanisms of Resistance to this compound
Despite the success of this compound, both intrinsic and acquired resistance can occur. Understanding these mechanisms is crucial for developing strategies to overcome resistance.
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 can restore their function, thereby reactivating the HR pathway.[28] Loss of proteins that inhibit HR, such as 53BP1, can also contribute to resistance in BRCA1-deficient cells.[29][30]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can reduce the intracellular concentration of this compound.[15][30]
-
Stabilization of Replication Forks: In BRCA-mutated cells, PARP inhibition leads to the collapse of replication forks.[28] Mechanisms that protect these forks from degradation can confer resistance.
-
Loss of PARP1 Expression: While less common, the loss of PARP1 expression can render cells insensitive to PARP inhibitors.[15]
References
- 1. oncodaily.com [oncodaily.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. the-gist.org [the-gist.org]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of BRCA1 and BRCA2 in homologous recombination, DNA replication fidelity and the cellular response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct functions of BRCA1 and BRCA2 in double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. urology-textbook.com [urology-textbook.com]
- 15. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound Approved for Breast Cancers with BRCA Gene Mutations - NCI [cancer.gov]
- 20. oncnursingnews.com [oncnursingnews.com]
- 21. onclive.com [onclive.com]
- 22. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 23. icr.ac.uk [icr.ac.uk]
- 24. benchchem.com [benchchem.com]
- 25. ascopubs.org [ascopubs.org]
- 26. This compound-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 30. aacrjournals.org [aacrjournals.org]
The Genesis and Trajectory of Olaparib: A Technical Deep Dive into a PARP Inhibition Pioneer
For Immediate Release
Introduction
Olaparib (marketed as Lynparza) stands as a landmark achievement in the field of targeted cancer therapy, representing the first clinically approved poly (ADP-ribose) polymerase (PARP) inhibitor. Its development has revolutionized the treatment landscape for patients with specific genetic predispositions, particularly those harboring mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and the preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.
The Dawn of a New Therapeutic Strategy: Discovery and Rationale
The journey of this compound began with foundational research into DNA repair mechanisms at the University of Cambridge, led by Professor Steve Jackson. This work led to the establishment of the biotechnology company KuDOS Pharmaceuticals in 1997 to develop drugs targeting DNA repair enzymes.[1][2] The core concept that propelled this compound's development was "synthetic lethality," a phenomenon where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[3][4]
Researchers hypothesized that cancer cells with pre-existing defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, would be exquisitely sensitive to the inhibition of a separate DNA repair pathway.[1] The PARP family of enzymes, critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway, emerged as a prime target.[3] By inhibiting PARP, SSBs would persist and, upon encountering a replication fork, collapse into DSBs. In normal cells, these DSBs would be efficiently repaired by the intact HR pathway. However, in BRCA-mutated cancer cells, the inability to repair these DSBs would lead to genomic instability and cell death.[3][5] KuDOS Pharmaceuticals successfully developed and initiated the first clinical studies of this compound before being acquired by AstraZeneca in 2005, which, in collaboration with Merck, advanced its global development and clinical trials.
Mechanism of Action: Beyond Catalytic Inhibition
This compound exerts its anti-tumor effect through a dual mechanism. Primarily, it competitively inhibits the catalytic activity of PARP enzymes (predominantly PARP1 and PARP2), preventing the synthesis of poly (ADP-ribose) chains and hindering the recruitment of other DNA repair proteins to the site of SSBs.[3][6]
Crucially, in-vitro studies have demonstrated that this compound's cytotoxicity also involves the trapping of PARP enzymes on DNA at the site of damage.[6] This "trapped" PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the formation of toxic DSBs.[6] This trapping mechanism is now considered a key contributor to the potent synthetic lethal effect observed in HR-deficient cells.
Below are diagrams illustrating the core signaling pathways central to this compound's mechanism of action.
Caption: A diagram of the PARP-mediated Base Excision Repair pathway.
References
- 1. Journeys of discovery: Steve Jackson and a life-saving cancer drug [cam.ac.uk]
- 2. KuDos | Advent Life Sciences [adventls.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lynparzahcp.com [lynparzahcp.com]
Olaparib's Role in the DNA Damage Response Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib (marketed as Lynparza) is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor that has revolutionized the treatment landscape for cancers with deficiencies in the DNA damage response (DDR) pathway, particularly those with mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth overview of this compound's mechanism of action, its interplay with the DDR, and the principle of synthetic lethality. It also includes key quantitative data, detailed experimental protocols, and visualizations to support research and drug development efforts in this field.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerases are a family of enzymes critical for cellular processes, including the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of a DNA break, PARP1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process recruits other DNA repair proteins to the site of damage.[1]
This compound exerts its therapeutic effect through two primary mechanisms:
-
Catalytic Inhibition: this compound competitively binds to the NAD+ binding site of PARP enzymes, primarily PARP1 and PARP2, preventing the synthesis of PAR chains. This inhibition of PARP's catalytic activity hampers the efficient repair of SSBs.[2][3]
-
PARP Trapping: Beyond catalytic inhibition, this compound and other PARP inhibitors have been shown to "trap" PARP enzymes on the DNA at the site of a single-strand break.[3][4] This trapped PARP-DNA complex is a significant cytotoxic lesion that can block DNA replication and transcription.[2][3] The potency of PARP trapping varies among different PARP inhibitors, with talazoparib (B560058) being a more potent trapper than this compound, which in turn is more potent than veliparib.[5][6]
The accumulation of unrepaired SSBs due to PARP inhibition leads to the formation of more complex and lethal DNA double-strand breaks (DSBs) when the cell undergoes replication.[2] In healthy cells, these DSBs can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and BRCA2.[2]
However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival. The inhibition of PARP by this compound in these HR-deficient cells creates a state of "synthetic lethality," where the simultaneous loss of two key DNA repair pathways leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2]
Quantitative Data
This compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary depending on the cancer cell line and its BRCA mutation status.
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | ~0.5 - 1.0 |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 |
| DLD-1 | Colorectal Cancer | BRCA2 (+/+) | 50.2 |
| DLD-1 | Colorectal Cancer | BRCA2 (-/-) | 0.5 |
| LNCaP | Prostate Cancer | Wild-type | 4.41 (this compound-resistant) |
| C4-2B | Prostate Cancer | Wild-type | 28.9 (this compound-resistant) |
| DU145 | Prostate Cancer | Wild-type | 3.78 (this compound-resistant) |
Note: IC50 values can vary between studies due to different experimental conditions, such as assay type and incubation time.[7][8]
Clinical Trial Data Summary
This compound has demonstrated significant efficacy in several pivotal clinical trials, leading to its approval for various cancer indications.
OlympiA Trial: Adjuvant this compound in Germline BRCA-mutated, High-Risk, HER2-Negative Early Breast Cancer [9][10][11][12]
| Endpoint | This compound (n=921) | Placebo (n=915) | Hazard Ratio (95% CI) | P-value |
| 3-Year Invasive Disease-Free Survival | 85.9% | 77.1% | 0.58 (0.41, 0.82) | <0.0001 |
| 3-Year Distant Disease-Free Survival | 87.5% | 80.4% | 0.57 (0.39, 0.83) | <0.0001 |
| 4-Year Overall Survival | 89.8% | 86.4% | 0.68 (0.47, 0.97) | 0.009 |
SOLO1 Trial: Maintenance this compound in Newly Diagnosed Advanced Ovarian Cancer with a BRCA Mutation [13][14][15][16][17]
| Endpoint | This compound (n=260) | Placebo (n=131) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival | 56.0 months | 13.8 months | 0.33 (0.25, 0.43) |
| 7-Year Overall Survival Rate | 67.0% | 46.5% | 0.55 (0.40, 0.76) |
PROfound Trial: this compound in Metastatic Castration-Resistant Prostate Cancer with HRR Gene Alterations [18][19][20][21][22]
| Cohort | Endpoint | This compound | Control | Hazard Ratio (95% CI) | P-value |
| Cohort A (BRCA1/2 or ATM alterations) | Median Radiographic Progression-Free Survival | 7.4 months | 3.6 months | 0.34 (0.25, 0.47) | <0.001 |
| Cohort A (BRCA1/2 or ATM alterations) | Median Overall Survival | 19.1 months | 14.7 months | 0.69 (0.50, 0.97) | 0.0175 |
| BRCA1/2 alterations only | Median Radiographic Progression-Free Survival | 9.8 months | 3.0 months | 0.22 (0.15, 0.32) | |
| BRCA1/2 alterations only | Median Overall Survival | 20.1 months | 14.4 months | 0.63 (0.42, 0.95) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[23][24]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[25]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value by plotting cell viability against the logarithm of the this compound concentration.
Immunofluorescence Staining for γH2AX Foci
This protocol is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.[26]
In Vitro PARP Activity Assay
This assay measures the enzymatic activity of PARP by quantifying the consumption of its substrate, NAD+.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (as a PARP activator)
-
β-NAD+
-
This compound
-
PARP assay buffer
-
A commercial kit for NAD+ detection (e.g., a fluorometric or colorimetric assay)
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the PARP assay buffer, activated DNA, and various concentrations of this compound.
-
Enzyme Addition: Add the recombinant PARP1 enzyme to initiate the reaction.
-
Substrate Addition: Add β-NAD+ to start the enzymatic reaction and incubate for a predetermined time (e.g., 60 minutes) at 37°C.[27]
-
Reaction Termination and NAD+ Detection: Stop the reaction and measure the remaining NAD+ concentration according to the manufacturer's protocol of the detection kit.[28][29][30][31]
-
Data Analysis: Calculate the percentage of PARP inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Caption: DNA Damage Response Pathway and the Role of this compound.
Caption: The Principle of Synthetic Lethality with this compound.
Caption: General Experimental Workflow for Evaluating this compound's Effects.
Mechanisms of Resistance to this compound
Despite the significant clinical benefit of this compound, acquired resistance is a major challenge. Several mechanisms of resistance have been identified:
-
Secondary Mutations in BRCA1/2: These mutations can restore the open reading frame of the BRCA gene, leading to the production of a functional protein and restoration of HR activity.[32]
-
Upregulation of Drug Efflux Pumps: Increased expression of P-glycoprotein (Pgp), a drug efflux pump, can reduce the intracellular concentration of this compound.[32]
-
Loss of 53BP1: Deletion of the 53BP1 protein can partially restore HR in BRCA1-mutant cells, leading to PARP inhibitor resistance.[32]
-
Reduced PARP1 Expression: A decrease in the expression of PARP1 can lead to reduced trapping and decreased sensitivity to this compound.[2]
-
Phosphorylation of PARP1: Phosphorylation of PARP1 can increase its enzymatic activity and reduce its binding to PARP inhibitors.[2]
Conclusion
This compound has established a new paradigm in cancer therapy by exploiting the concept of synthetic lethality in tumors with deficient DNA damage response pathways. A thorough understanding of its mechanism of action, including both catalytic inhibition and PARP trapping, is crucial for its effective clinical application and for the development of novel therapeutic strategies to overcome resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to advance the field of targeted cancer therapy.
References
- 1. Table 7, Details of the OlympiA Study - this compound (Lynparza) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with this compound and rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overall survival in the OlympiA phase III trial of adjuvant this compound in patients with germline pathogenic variants in BRCA1/2 and high-risk, early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OlympiA Trial: Long-Term Benefits of this compound Confirmed in High-Risk Subgroup of Breast Cancer - The ASCO Post [ascopost.com]
- 11. targetedonc.com [targetedonc.com]
- 12. ascopubs.org [ascopubs.org]
- 13. SOLO1 Trial Subgroup Analysis: Maintenance this compound Efficacy in BRCA-Mutated Advanced Ovarian Cancer [ciplamed.com]
- 14. Efficacy of Maintenance this compound for Patients With Newly Diagnosed Advanced Ovarian Cancer With a BRCA Mutation: Subgroup Analysis Findings From the SOLO1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. lynparzahcp.com [lynparzahcp.com]
- 18. PROFOUND trial –a new era in targeted therapeutics for prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Outcomes With this compound in Metastatic Castration-Resistant Prostate Cancer and BRCA Alterations in the PROfound Trial - The ASCO Post [ascopost.com]
- 20. PROfound: Overall Survival Data with this compound Herald Practice [dailyreporter.esmo.org]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
- 22. ascopubs.org [ascopubs.org]
- 23. broadpharm.com [broadpharm.com]
- 24. researchhub.com [researchhub.com]
- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 26. researchgate.net [researchgate.net]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Approaches to detect PARP-1 activation in vivo, in situ, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
The Principle of Synthetic Lethality: A Deep Dive into Olaparib's Efficacy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The approval of Olaparib (Lynparza®) marked a significant milestone in the era of personalized medicine, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. The efficacy of this pioneering PARP (Poly [ADP-ribose] polymerase) inhibitor is rooted in the elegant genetic principle of synthetic lethality . This technical guide provides an in-depth exploration of the core mechanisms underpinning this compound's action, supported by quantitative data from pivotal clinical trials, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved.
The Concept of Synthetic Lethality
Synthetic lethality describes a genetic interaction where the loss of function of two genes individually is compatible with cell viability, but their simultaneous inactivation results in cell death.[1][2] In the context of this compound, this principle is exploited by targeting a key DNA repair pathway in cancer cells that are already deficient in another.
Normal cells possess multiple redundant pathways to repair DNA damage, ensuring genomic stability. However, certain cancer cells, particularly those with germline or somatic mutations in BRCA1 or BRCA2, have a compromised ability to repair DNA double-strand breaks (DSBs) through the high-fidelity Homologous Recombination (HR) pathway.[2][3] This deficiency renders them highly dependent on other DNA repair mechanisms for survival, most notably the Base Excision Repair (BER) pathway, in which PARP enzymes play a crucial role.[4][5]
This compound's therapeutic strategy hinges on this dependency. By inhibiting PARP, this compound disrupts the BER pathway, leading to the accumulation of unrepaired single-strand breaks (SSBs).[3][6] During DNA replication, these SSBs are converted into toxic DSBs.[1][6] In BRCA-deficient cancer cells, the inability to repair these DSBs via the defective HR pathway leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][6] In contrast, healthy cells with functional HR can tolerate PARP inhibition as they can still effectively repair the resulting DSBs, thus providing a therapeutic window for this compound.[2]
The Dual Mechanism of this compound: Catalytic Inhibition and PARP Trapping
This compound exerts its cytotoxic effects through two primary mechanisms:
-
Catalytic Inhibition: this compound competes with NAD+ for the catalytic domain of PARP enzymes (primarily PARP1 and PARP2), preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation blocks the recruitment of downstream DNA repair proteins to the site of SSBs, thereby stalling the BER process.[6][7]
-
PARP Trapping: Beyond catalytic inhibition, this compound traps PARP enzymes onto DNA at the site of SSBs. The resulting PARP-DNA complexes are highly cytotoxic as they create physical impediments to DNA replication and transcription, leading to the formation of DSBs.[8][9] The potency of different PARP inhibitors has been correlated with their ability to trap PARP on DNA, suggesting that this is a critical component of their anti-tumor activity.[8]
Key Signaling Pathways
Base Excision Repair (BER)
BER is a fundamental DNA repair pathway that recognizes and removes damaged or modified bases. The process involves a series of coordinated steps carried out by a specialized set of enzymes.
Homologous Recombination (HR)
HR is a high-fidelity repair mechanism for DNA double-strand breaks that uses a sister chromatid as a template to ensure error-free repair. This pathway is critically dependent on the tumor suppressor proteins BRCA1 and BRCA2.
Quantitative Data on this compound's Efficacy
The clinical efficacy of this compound has been demonstrated in several pivotal trials across various cancer types harboring BRCA mutations. The following tables summarize key quantitative data from these studies.
Table 1: OlympiAD Phase III Trial - this compound in Metastatic Breast Cancer
| Endpoint | This compound (n=205) | Chemotherapy (n=97) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 7.0 months | 4.2 months | 0.58 (0.43-0.80) | 0.0009 |
| Objective Response Rate | 59.9% | 28.8% | - | - |
| Median Overall Survival | 19.3 months | 17.1 months | 0.90 (0.66-1.23) | 0.513 |
Data from the OlympiAD trial in patients with germline BRCA-mutated, HER2-negative metastatic breast cancer.[2][10][11][12][13][14][15]
Table 2: SOLO-1 Phase III Trial - Maintenance this compound in Ovarian Cancer
| Endpoint | This compound (n=260) | Placebo (n=131) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | Not Reached | 13.8 months | 0.30 (0.23-0.41) | <0.001 |
| PFS Rate at 5 Years | 48.3% | 20.5% | - | - |
| Median Overall Survival (7-year follow-up) | Not Reached | 75.2 months | 0.55 (0.40-0.76) | 0.0004 |
| OS Rate at 7 Years | 67.0% | 46.5% | - | - |
Data from the SOLO-1 trial in patients with newly diagnosed advanced ovarian cancer with a BRCA1/2 mutation who were in response to platinum-based chemotherapy.[1][5][9][16][17][18]
Table 3: POLO Phase III Trial - Maintenance this compound in Pancreatic Cancer
| Endpoint | This compound (n=92) | Placebo (n=62) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 7.4 months | 3.8 months | 0.53 (0.35-0.82) | 0.004 |
| Median Overall Survival | 19.0 months | 19.2 months | 0.83 (0.56-1.22) | 0.3487 |
| OS Rate at 3 Years | 33.9% | 17.8% | - | - |
Data from the POLO trial in patients with germline BRCA-mutated metastatic pancreatic cancer whose disease had not progressed on first-line platinum-based chemotherapy.[19][20][21][22]
Experimental Protocols
The following are detailed methodologies for key experiments used to demonstrate the principle of synthetic lethality with this compound.
Experimental Workflow for Demonstrating Synthetic Lethality
Protocol 1: Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Expose cells to a range of concentrations of this compound, a cytotoxic agent, or a combination of both for a specified period (e.g., 120 hours). Include a vehicle control.
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.
Protocol 2: γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This protocol allows for the visualization and quantification of DNA DSBs through the detection of phosphorylated H2AX (γH2AX) foci.[3][8]
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound or a DNA damaging agent as required.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in blocking buffer for 2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software like Fiji.
Protocol 3: Alkaline Comet Assay for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Harvest cells after treatment and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated slide. Allow to solidify.
-
Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a low voltage to the electrophoresis tank for 20-30 minutes at 4°C. The broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the amount of DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Protocol 4: PARP Activity ELISA
This assay quantifies the activity of PARP enzymes by measuring the amount of poly(ADP-ribose) (PAR) synthesized.
-
Cell Lysis: After treatment with a PARP inhibitor, lyse the cells and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
ELISA Procedure:
-
Add the cell lysates to a 96-well plate pre-coated with a PARP capture antibody.
-
Incubate to allow PARP to bind to the antibody.
-
Wash the wells to remove unbound components.
-
Add a detection antibody that recognizes PAR.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.
-
-
Data Analysis: The signal intensity is proportional to the amount of PAR, and therefore, to the PARP activity. Calculate the percentage of PARP inhibition relative to the untreated control.
Conclusion
The principle of synthetic lethality provides a powerful and elegant framework for the development of targeted cancer therapies. This compound's success in treating BRCA-mutated cancers is a testament to the clinical translation of this concept. By selectively targeting the inherent vulnerabilities of cancer cells, this compound has paved the way for a new class of precision medicines. The continued exploration of synthetic lethal interactions holds immense promise for expanding the arsenal (B13267) of effective and less toxic cancer treatments. This technical guide serves as a comprehensive resource for understanding the fundamental principles, supporting data, and experimental methodologies that have established this compound as a cornerstone of modern oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Homologous recombination - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. youtube.com [youtube.com]
- 5. BioCentury - New synthetic lethal interactions with PARP inhibition [biocentury.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. color | Graphviz [graphviz.org]
- 12. Application and research progress of synthetic lethality in the development of anticancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. developer.mozilla.org [developer.mozilla.org]
- 14. graphviz.org [graphviz.org]
- 15. color | Graphviz [graphviz.org]
- 16. mylens.ai [mylens.ai]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. medium.com [medium.com]
- 19. Itâs time for a more sophisticated color contrast check for data visualizations | Datawrapper Blog [datawrapper.de]
- 20. lynparzahcp.com [lynparzahcp.com]
- 21. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medium.com [medium.com]
Olaparib's Duel with PARP1 and PARP2: An In-depth Guide to Enzymatic Inhibition and Cellular Consequences
For Researchers, Scientists, and Drug Development Professionals
Olaparib, a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor, has revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations.[1] Its clinical success is rooted in a dual mechanism of action: the catalytic inhibition of PARP enzymes and the trapping of PARP-DNA complexes, leading to synthetic lethality in tumor cells.[2][3][4] This technical guide provides a comprehensive overview of this compound's enzymatic effects on PARP1 and PARP2, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Quantitative Analysis of this compound's Enzymatic Inhibition
This compound potently inhibits the enzymatic activity of both PARP1 and PARP2 by competing with the NAD+ binding site in their catalytic domains.[5] This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery.[1] The inhibitory potency of this compound against PARP1 and PARP2 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Enzyme | IC50 (nM) | Assay Type | Source |
| PARP1 | 1.4 | Full-length enzyme assay | [6] |
| PARP1 | 5 | In vitro assay | [6] |
| PARP2 | 12 | In vitro assay | [6] |
Note: IC50 values can vary depending on the specific assay conditions, including the type of enzyme preparation (full-length vs. catalytic domain) and the substrate concentrations used.
The "Trapping" Phenomenon: A Key Cytotoxic Mechanism
Beyond catalytic inhibition, this compound's efficacy is significantly attributed to its ability to "trap" PARP enzymes on DNA.[7][8] This process transforms PARP into a cytotoxic DNA lesion, obstructing DNA replication and transcription, ultimately leading to cell death.[8][9] this compound has been shown to induce the trapping of both PARP1 and PARP2 on chromatin.[7] While it is a potent catalytic inhibitor, its trapping efficiency is a distinct and crucial aspect of its anti-cancer activity.[7]
Signaling Pathways and Experimental Workflows
The inhibition of PARP1 and PARP2 by this compound has profound effects on cellular signaling pathways, primarily those involved in DNA damage response (DDR). The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for assessing its activity.
Caption: this compound inhibits PARP1/2, leading to stalled replication forks and cell death.
Caption: A typical workflow for evaluating the effects of this compound on PARP activity.
Detailed Experimental Protocols
Accurate and reproducible assessment of this compound's effects on PARP1 and PARP2 requires robust experimental protocols. The following sections detail the methodologies for key assays.
PARP Enzymatic Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP by quantifying the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
96-well plate pre-coated with histones
-
Recombinant active PARP1 or PARP2 enzyme
-
This compound
-
10x PARP Buffer
-
PARP Cocktail (containing biotinylated NAD+)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.1% Triton X-100)
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare 1x PARP Buffer and serial dilutions of this compound.
-
Assay Reaction:
-
Add 25 µL of diluted this compound or vehicle control to appropriate wells.
-
Add 25 µL of diluted PARP1 or PARP2 enzyme to all wells except the negative control.
-
Initiate the reaction by adding 25 µL of the PARP Cocktail to all wells.
-
Incubate the plate at room temperature for 1 hour.[10]
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of diluted Streptavidin-HRP and incubate for 1 hour.
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.[10]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the average absorbance of the negative control wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[10]
-
PARP Trapping Assay (Cell-Based)
This assay quantifies the amount of PARP1 and PARP2 that remains bound to chromatin after this compound treatment, providing a direct measure of trapping efficiency.
Materials:
-
Cancer cell line (e.g., DU145)
-
This compound
-
Methyl methanesulfonate (B1217627) (MMS)
-
Cell lysis buffer
-
Subcellular protein fractionation kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PARP1, anti-PARP2, anti-Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 4 hours. In some conditions, co-treat with a DNA damaging agent like MMS to enhance PARP recruitment to DNA.[1]
-
Cell Fractionation: Separate chromatin-bound proteins from soluble nuclear proteins using a subcellular protein fractionation kit.[11]
-
Protein Quantification: Measure the protein concentration of the chromatin-bound fraction.
-
Western Blotting:
-
Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PARP1, PARP2, and Histone H3 (as a loading control).
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.[1]
-
-
Data Analysis:
-
Quantify the band intensities for PARP1, PARP2, and Histone H3 using densitometry software.
-
Normalize the PARP1 and PARP2 signals to the Histone H3 signal.
-
Compare the normalized PARP levels in this compound-treated samples to the vehicle control to determine the relative increase in chromatin-bound PARP.[1]
-
Cell Viability Assay (SRB Assay)
This assay measures the metabolic activity of cells as an indicator of viability after this compound treatment, allowing for the determination of the GI50 (concentration for 50% growth inhibition).
Materials:
-
Cancer cell line
-
96-well microtiter plates
-
This compound
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound for 120 hours.[12]
-
Cell Fixation: Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Staining:
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
-
Data Acquisition and Analysis:
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each this compound concentration and determine the GI50 value.
-
Conclusion
This compound's potent dual-action mechanism of catalytic inhibition and trapping of both PARP1 and PARP2 underscores its clinical significance. For researchers and drug development professionals, a thorough understanding of these enzymatic effects and the methodologies to quantify them is paramount for the continued development and optimization of PARP inhibitors. The protocols and data presented in this guide provide a solid foundation for the preclinical evaluation of this compound and novel PARP-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. lynparzahcp.com [lynparzahcp.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical Evaluation of the PARP Inhibitor, this compound, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The chemical structure and synthesis of Olaparib
An In-depth Technical Guide to the Chemical Structure and Synthesis of Olaparib
Chemical Structure of this compound
This compound is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, playing a crucial role in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[1][2] Its chemical structure is fundamental to its inhibitory action.
| Identifier | Value |
| IUPAC Name | 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one[3] |
| SMILES String | c1ccc2c(c1)c(Cc3ccc(c(c3)C(=O)N4CCN(CC4)C(=O)C5CC5)F)n[nH]c2=O[1][4] |
| Molecular Formula | C₂₄H₂₃FN₄O₃[3][4] |
| Molecular Weight | 434.47 g/mol [1][4] |
Synthesis of this compound
Several synthetic routes for this compound have been developed, ranging from the initial medicinal chemistry approach to more optimized process chemistry routes and eco-friendly alternatives.
Medicinal Chemistry Route
The original synthesis route was designed for the exploration of structure-activity relationships and involved six steps.[5][6] A key feature of this route is the Horner-Wadsworth-Emmons reaction to construct the central olefin intermediate.[5]
Experimental Protocol:
-
Step 1: Synthesis of Phosphonate (B1237965) 2. 2-Formylbenzoic acid (1) is reacted with dimethylphosphite (B8804443) to yield phosphonate 2.[5] This reaction achieves a yield of approximately 95%.[5][6]
-
Step 2: Horner-Wadsworth-Emmons Reaction. Phosphonate 2 undergoes a Horner-Wadsworth-Emmons reaction with aldehyde 3 to produce a 1:1 E:Z mixture of olefin 4 in 96% yield.[5][6]
-
Step 3: Phthalazinone Formation. The nitrile of intermediate 4 is hydrolyzed using aqueous NaOH at 90°C, followed by a reaction with hydrazine (B178648) hydrate (B1144303) in the same vessel to form the phthalazinone 5.[5] This two-step, one-pot reaction has a yield of 77%.[5][6]
-
Step 4: Amide Coupling with N-Boc-piperazine. Intermediate 5 is coupled with N-Boc-piperazine using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as a coupling agent in N,N-dimethylacetamide to give compound 6 in 78% yield.[5][6]
-
Step 5: Boc Deprotection. The Boc protecting group is removed from compound 6 using aqueous ethanolic HCl to afford the free amine 7.[5]
-
Step 6: Final Amide Formation. The final step involves the reaction of amine 7 with cyclopropanecarbonyl chloride in dichloromethane (B109758) to yield this compound in 83% yield.[5]
Process Chemistry Route
To improve scalability and efficiency, a process chemistry route was developed.[5] This route modifies the medicinal chemistry approach by optimizing reagents and solvents to allow for telescoping of the initial reactions.[5] For instance, dimethylphosphite is replaced with diethylphosphite, and the base is changed from methoxide (B1231860) to t-amylate.[5]
Eco-Friendly Total Synthesis
A more recent, environmentally benign synthesis of this compound has been reported, which is operationally simple and highly atom-economical.[7][8] This four-step synthesis achieves a 51% overall yield using commercially available and inexpensive starting materials.[7][8] A key advantage of this route is that it avoids the use of a phosphonate precursor, which is required in the Horner-Wadsworth-Emmons reaction.[7][8] The synthesis involves the generation of a conjugated enolate from 2-acetylbenzoic acid to produce an α-arylated product under transition metal-free conditions, followed by the construction of the final phthalazinone scaffold.[7][8]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound's therapeutic effect is derived from its potent inhibition of PARP enzymes, particularly PARP1 and PARP2, which are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9][10][11]
In normal cells, if SSBs are not repaired by PARP and are encountered during DNA replication, they can lead to the formation of DNA double-strand breaks (DSBs).[9][11] These DSBs are then typically repaired by the high-fidelity homologous recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential.[11]
However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[11] When these cells are treated with a PARP inhibitor like this compound, the SSBs that are not repaired by the BER pathway are converted to DSBs during replication.[11] Due to the defective HR pathway, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death.[11] This concept, where the loss of two genes or pathways is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality.
Quantitative Data
Inhibitory Potency
This compound is a highly potent inhibitor of both PARP1 and PARP2 enzymes.
| Enzyme | IC₅₀ (nM) |
| PARP1 | 5[12][13] |
| PARP2 | 1[12][13] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been well-characterized.
| Parameter | Value |
| Bioavailability | ~30% |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1-3 hours |
| Plasma Protein Binding | ~82% |
| Terminal Half-life (t₁/₂) | 11.9 hours |
| Metabolism | Primarily hepatic, via cytochrome P450 enzymes |
| Excretion | Primarily in urine and feces |
Note: Pharmacokinetic parameters can vary between individuals.[14][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor this compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Inhibition of PARP1‐dependent end‐joining contributes to this compound‐mediated radiosensitization in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. PARP inhibitor this compound sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. a2bchem.com [a2bchem.com]
- 13. This compound - CAS-Number 763113-22-0 - Order from Chemodex [chemodex.com]
- 14. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Olaparib's Impact on Cell Cycle Progression and Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a cornerstone in the treatment of cancers with deficiencies in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations. Its mechanism of action extends beyond simple enzymatic inhibition, profoundly impacting cell cycle progression and inducing arrest, primarily at the G2/M checkpoint. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates the cell cycle, the key signaling pathways involved, and the experimental methodologies used to elucidate these effects. Quantitative data from various studies are summarized, and critical experimental protocols are detailed to aid in the design and interpretation of future research.
Introduction: The Role of PARP in DNA Repair and Cell Cycle Control
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When PARP is inhibited by this compound, these SSBs go unrepaired.[2] During DNA replication in the S phase, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).[2][3] In cells with a functional homologous recombination repair (HRR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with HRR deficiencies, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[4][5]
The cellular response to this this compound-induced DNA damage is intrinsically linked to the cell cycle checkpoints. These checkpoints are critical surveillance mechanisms that halt cell cycle progression to allow time for DNA repair. This compound's efficacy is, therefore, not only dependent on inducing DNA damage but also on the cell's ability to detect this damage and trigger a checkpoint-mediated arrest.
This compound-Induced Cell Cycle Arrest: A Predominant G2/M Blockade
A consistent finding across numerous studies is that this compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][6][7][8] This G2/M arrest is a direct consequence of the DNA damage response (DDR) activated by the DSBs formed during S phase.[7][9] The G2 checkpoint prevents cells with damaged DNA from entering mitosis, thus avoiding the propagation of genomic errors.
In some cellular contexts, an S-phase delay or arrest is also observed, reflecting the immediate stress on the replication forks.[1][10] The extent and timing of cell cycle arrest can be cell-line dependent and influenced by the underlying genetic background, such as the p53 status.[6][11]
Quantitative Impact of this compound on Cell Cycle Distribution
The following tables summarize quantitative data from various studies on the effect of this compound on cell cycle phase distribution.
Table 1: Effect of this compound on Cell Cycle Distribution in JF-305 Cells
| Treatment | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated | - | - |
| 3 µM this compound (48h) | 43% increase | 2-fold accumulation |
Data extracted from a study on JF-305 cells, indicating a significant increase in both S and G2/M phase populations after 48 hours of treatment.[1]
Table 2: this compound-Induced G2/M Arrest in Prostate Cancer Cells
| Cell Line | Treatment | Outcome |
| LNCaP | This compound | Robust G2/M arrest |
| C4-2B | This compound | Robust G2/M arrest |
| LN-OlapR (Resistant) | This compound | No G2/M arrest |
| 2B-OlapR (Resistant) | This compound | No G2/M arrest |
This table illustrates that while sensitive prostate cancer cells undergo G2/M arrest, this compound-resistant cells can override this checkpoint.[7][8]
Table 3: p53-Dependent Cell Cycle Effects of this compound in U2OSDR-GFP Cells
| Treatment (8 µM this compound) | Change in S Phase | Change in G2 Phase |
| p53 Wild-Type | ~45% decrease | ~60% increase |
| p53 Knockdown | No significant reduction | - |
This data highlights the p53-dependent nature of this compound's effect on the cell cycle, with a significant S-phase reduction and G2-phase accumulation in p53 proficient cells.[11]
Core Signaling Pathways Modulated by this compound
The G2/M arrest induced by this compound is orchestrated by a complex network of signaling pathways that sense DNA damage and transduce the signal to the cell cycle machinery.
The ATM/ATR-Chk1/Chk2 Pathway
The primary sensors of DSBs are the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[10][12] Upon recruitment to DNA damage sites, ATM and ATR phosphorylate and activate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[10][11]
Activated Chk1 and Chk2, in turn, phosphorylate and inactivate the Cdc25 phosphatases. Cdc25 phosphatases are responsible for removing inhibitory phosphates from Cyclin-Dependent Kinase 1 (CDK1), the master regulator of entry into mitosis. By inhibiting Cdc25, this compound treatment leads to the sustained inhibitory phosphorylation of CDK1, preventing its activation and thereby blocking entry into mitosis, resulting in a G2 arrest.[13]
The Role of p53
The tumor suppressor protein p53 is a critical mediator of the DNA damage response and can influence the outcome of this compound treatment.[7][9] In response to DNA damage, p53 is activated and can induce the expression of several target genes, including p21 (CDKN1A).[7] p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), including CDK1. By upregulating p21, this compound can reinforce the G2/M arrest.[7][14] Studies have shown that the G2 accumulation in response to this compound is more pronounced in p53 wild-type cells compared to p53-null cells, indicating a significant role for this pathway.[11]
Overcoming Resistance: Targeting the G2/M Checkpoint
Resistance to this compound can emerge through various mechanisms, including the restoration of HRR function or the upregulation of drug efflux pumps.[15][16] Another key resistance mechanism involves overriding the G2/M checkpoint, allowing cells with DNA damage to proceed through mitosis, which can lead to genomic instability but also survival.[7][8]
Targeting the proteins that regulate the G2/M checkpoint, in combination with this compound, presents a promising strategy to overcome this resistance. For instance, inhibitors of WEE1 kinase, which is responsible for the inhibitory phosphorylation of CDK1, can force cells into mitosis despite the presence of DNA damage, leading to mitotic catastrophe and cell death.[13] Similarly, inhibiting CDK1 directly has been shown to sensitize this compound-resistant cells.[14]
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying the effects of this compound on the cell cycle. Below are detailed protocols for key experiments.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a standard method for determining the distribution of cells in the different phases of the cell cycle based on DNA content.[17][18]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A. The RNase A is essential to degrade RNA and ensure that PI only stains DNA. Incubate in the dark at room temperature for 30 minutes.[17]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI fluorescence signal. Collect a minimum of 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases.
Western Blotting for Cell Cycle-Related Proteins
This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation and the DNA damage response.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-H2AX, anti-p53, anti-p21, anti-phospho-Chk1, anti-CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound's impact on cell cycle progression is a critical component of its anti-cancer activity. The induction of a robust G2/M arrest in response to DNA damage is a hallmark of its mechanism of action in sensitive cells. Understanding the intricate signaling pathways that govern this process, and the mechanisms by which cancer cells can evade this checkpoint, is essential for optimizing its clinical use and developing effective combination therapies. Future research should continue to focus on identifying biomarkers that predict response to this compound based on cell cycle control mechanisms and exploring novel drug combinations that exploit the G2/M checkpoint to enhance this compound's efficacy and overcome resistance. The detailed protocols and data presented in this guide provide a foundation for such investigations, empowering researchers to further unravel the complex interplay between PARP inhibition and the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induced Senescence is Bypassed through G2/M Checkpoint Override in this compound Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound-Induced Senescence Is Bypassed through G2-M Checkpoint Override in this compound-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATR Inhibition Potentiates PARP Inhibitor Cytotoxicity in High Risk Neuroblastoma Cell Lines by Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cancer Cells Haploinsufficient for ATM Are Sensitized to PARP Inhibitors by MET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
The Foundation of a Targeted Therapy: An In-depth Guide to the Early Pharmacodynamics and Pharmacokinetics of Olaparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib (AZD2281) is a pioneering oral poly(ADP-ribose) polymerase (PARP) inhibitor that has transformed the treatment landscape for cancers with deficiencies in DNA repair, particularly those with BRCA1/2 mutations.[1][2] Its mechanism, rooted in the concept of synthetic lethality, selectively targets tumor cells while sparing normal tissues.[3] This technical guide delves into the foundational preclinical and early-phase clinical studies that characterized the pharmacodynamic (PD) and pharmacokinetic (PK) profile of this compound, providing a core understanding for professionals in drug development and oncology research.
Pharmacodynamics: Target Engagement and Cellular Consequences
The pharmacodynamics of this compound are defined by its potent inhibition of PARP enzymes and the resulting downstream effects on DNA repair pathways.
Mechanism of Action: Synthetic Lethality
This compound's primary mechanism of action is the inhibition of PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs).[3][4] In normal cells, if SSBs are not repaired by PARP-mediated pathways, they can be resolved during DNA replication by the high-fidelity homologous recombination repair (HRR) pathway.[4] However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, the inability to repair these breaks leads to the accumulation of toxic double-strand breaks (DSBs).[3][5] This dual deficiency in two key DNA repair pathways results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[3][6] In-vitro studies have shown that this compound-induced cytotoxicity involves both the inhibition of PARP enzymatic activity and the trapping of PARP-DNA complexes, which further obstructs DNA repair and enhances cellular toxicity.[6][7]
References
- 1. A Phase I, dose-finding and pharmacokinetic study of this compound (AZD2281) in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. targetedonc.com [targetedonc.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. lynparzahcp.com [lynparzahcp.com]
Foundational Clinical Trials of Olaparib: A Technical Guide to its Approval and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational clinical trials that led to the approval of Olaparib (Lynparza®), a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor. This document details the mechanism of action, experimental protocols of pivotal trials, and summarizes the quantitative outcomes that established this compound as a cornerstone targeted therapy for cancers with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations.
Mechanism of Action: Synthetic Lethality
This compound's therapeutic efficacy is rooted in the concept of synthetic lethality. It primarily targets PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in BRCA1 or BRCA2—genes essential for the high-fidelity homologous recombination (HR) pathway that repairs double-strand DNA breaks (DSBs)—the inhibition of PARP by this compound leads to an accumulation of unrepaired SSBs.[1][2] During DNA replication, these SSBs are converted into DSBs.[2] The HR-deficient cancer cells are unable to efficiently repair these DSBs, leading to genomic instability and subsequent cell death.[2][3] In contrast, healthy cells with functional HR pathways can tolerate PARP inhibition, providing a therapeutic window.[2]
Figure 1: this compound's Mechanism of Action via Synthetic Lethality.
Foundational Clinical Trials
The approval of this compound across multiple cancer indications was supported by a series of landmark clinical trials. Below is a detailed summary of the pivotal studies for ovarian, breast, prostate, and pancreatic cancers.
Ovarian Cancer
The initial approvals for this compound were in the setting of ovarian cancer, where it has demonstrated significant efficacy as both a treatment and maintenance therapy.
Study 19 was a Phase II, randomized, double-blind, placebo-controlled trial that provided the initial robust evidence for PARP inhibition in platinum-sensitive recurrent high-grade serous ovarian cancer.[4][5][6]
-
Experimental Protocol:
-
Patient Population: 265 patients with platinum-sensitive, recurrent high-grade serous ovarian cancer who had received two or more prior platinum-based chemotherapy regimens and had a partial or complete response to their most recent regimen.[4][6]
-
Randomization: Patients were randomized 1:1 to receive either this compound (400 mg capsules twice daily) or a placebo until disease progression.[4][6]
-
Primary Endpoint: Progression-Free Survival (PFS).[7]
-
Secondary Endpoints: Overall Survival (OS), time to first subsequent treatment, and time to second subsequent treatment.[5][7]
-
The SOLO-1 trial was a pivotal Phase III study that established this compound as a first-line maintenance therapy for newly diagnosed advanced ovarian cancer with a BRCA1/2 mutation.[8][9]
-
Experimental Protocol:
-
Patient Population: 391 patients with newly diagnosed, FIGO stage III-IV, high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube cancer with a germline or somatic BRCA1/2 mutation who were in complete or partial response to first-line platinum-based chemotherapy.[9][10]
-
Randomization: Patients were randomized 2:1 to receive this compound tablets (300 mg twice daily) or a placebo.[8][11] Treatment continued for up to two years or until disease progression. Patients with evidence of disease at two years could continue treatment.[12]
-
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[8][12]
-
Key Secondary Endpoints: Overall Survival (OS), time to second disease progression or death (PFS2), and time to first subsequent treatment.[8][13]
-
SOLO-2 was a Phase III trial designed to confirm the findings of Study 19 in a population of patients with platinum-sensitive, relapsed ovarian cancer and a germline BRCA1/2 mutation.
-
Experimental Protocol:
-
Patient Population: 295 patients with platinum-sensitive relapsed ovarian, fallopian tube, or primary peritoneal cancer with a germline BRCA1/2 mutation who had received at least two prior lines of platinum-containing regimens.[14]
-
Randomization: Patients were randomized 2:1 to receive this compound tablets (300 mg twice daily) or a placebo.[14]
-
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[15][16]
-
Key Secondary Endpoints: Overall Survival (OS) and time to second progression or death.[17]
-
Figure 2: Generalized Experimental Workflow for this compound Pivotal Trials.
Quantitative Outcomes for Ovarian Cancer Trials
| Trial | Patient Population | Treatment Arm | Control Arm | Median PFS (months) | PFS Hazard Ratio (95% CI) | Median OS (months) | OS Hazard Ratio (95% CI) |
| Study 19 | Platinum-sensitive recurrent ovarian cancer | This compound | Placebo | 8.4 | 0.35 (0.25-0.49) | 29.8 | 0.73 (0.55-0.95) |
| BRCA-mutated subset | This compound | Placebo | 11.2 | N/A | 34.9 | 0.62 (0.42-0.93) | |
| SOLO-1 | 1st-line maintenance, BRCAm advanced ovarian cancer | This compound | Placebo | Not Reached | 0.30 (0.23-0.41) | Not Reached | 0.55 (0.40-0.76) (7-yr f/u) |
| SOLO-2 | Maintenance, BRCAm platinum-sensitive recurrent ovarian cancer | This compound | Placebo | 19.1 | 0.30 (0.22-0.41) | 51.7 | 0.74 (0.54-1.00) |
Note: OS data for some trials were from final or long-term follow-up analyses and may not have been the primary endpoint or statistically significant due to trial design and crossover.
Breast Cancer
The OlympiAD trial was a Phase III study that demonstrated the superiority of this compound over standard chemotherapy in patients with HER2-negative metastatic breast cancer and a germline BRCA mutation.[18][19]
-
Experimental Protocol:
-
Patient Population: 302 patients with HER2-negative metastatic breast cancer with a germline BRCA1/2 mutation who had received up to two prior chemotherapy lines for metastatic disease.[19][20]
-
Randomization: Patients were randomized 2:1 to receive this compound tablets (300 mg twice daily) or physician's choice of chemotherapy (capecitabine, vinorelbine, or eribulin).[19][20]
-
Primary Endpoint: Progression-Free Survival (PFS) assessed by blinded independent central review.[19]
-
Secondary Endpoints: Overall Survival (OS), time to second progression or death, Objective Response Rate (ORR), and health-related quality of life.[18][19]
-
Prostate Cancer
The PROfound trial was a landmark Phase III study that validated the use of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior novel hormonal agents and had mutations in homologous recombination repair (HRR) genes.[21][22]
-
Experimental Protocol:
-
Patient Population: 387 patients with mCRPC that had progressed on enzalutamide (B1683756) or abiraterone. Patients were divided into two cohorts: Cohort A with alterations in BRCA1, BRCA2, or ATM, and Cohort B with alterations in other HRR genes.[21][23]
-
Randomization: Patients were randomized 2:1 to receive this compound or the physician's choice of enzalutamide or abiraterone.[23]
-
Primary Endpoint: Radiographic Progression-Free Survival (rPFS) in Cohort A.[21]
-
Key Secondary Endpoints: rPFS in the combined cohorts, confirmed ORR, time to pain progression, and OS.[21][22]
-
Pancreatic Cancer
The POLO trial was a Phase III study evaluating this compound as a maintenance therapy for patients with metastatic pancreatic cancer and a germline BRCA mutation whose disease had not progressed on first-line platinum-based chemotherapy.[24][25]
-
Experimental Protocol:
-
Patient Population: 154 patients with a germline BRCA1 or BRCA2 mutation and metastatic pancreatic cancer whose disease had not progressed after at least 16 weeks of first-line platinum-based chemotherapy.[25][26]
-
Randomization: Patients were randomized 3:2 to receive maintenance this compound (300 mg twice daily) or a placebo.[26]
-
Primary Endpoint: Progression-Free Survival (PFS) by blinded independent central review.[25]
-
Key Secondary Endpoints: Overall Survival (OS), time to second subsequent therapy, and ORR.[26]
-
Quantitative Outcomes for Breast, Prostate, and Pancreatic Cancer Trials
| Trial | Cancer Type | Patient Population | Treatment Arm | Control Arm | Median PFS (months) | PFS Hazard Ratio (95% CI) | Median OS (months) | OS Hazard Ratio (95% CI) |
| OlympiAD | Breast | gBRCAm, HER2- metastatic | This compound | Chemotherapy | 7.0 | 0.58 (0.43-0.80) | 19.3 | 0.90 (0.66-1.23) |
| PROfound | Prostate | mCRPC with BRCA1/2 or ATM mutations (Cohort A) | This compound | Enzalutamide or Abiraterone | 7.4 | 0.34 (0.25-0.47) | 19.1 | 0.69 (0.50-0.97) |
| POLO | Pancreatic | gBRCAm metastatic, maintenance therapy | This compound | Placebo | 7.4 | 0.53 (0.35-0.82) | 19.0 | 0.83 (0.56-1.22) |
Conclusion
The foundational clinical trials of this compound have fundamentally altered the treatment landscape for patients with cancers harboring HRR deficiencies. The robust and consistent demonstration of improved progression-free survival across ovarian, breast, prostate, and pancreatic cancers has solidified the role of PARP inhibition as a key therapeutic strategy. These trials not only led to the approval of this compound but also underscored the critical importance of biomarker-driven patient selection in oncology drug development. Ongoing research continues to explore this compound in other tumor types and in combination with other agents, promising to further expand its clinical utility.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. targetedonc.com [targetedonc.com]
- 5. vjoncology.com [vjoncology.com]
- 6. Long-term efficacy, tolerability and overall survival in patients with platinum-sensitive, recurrent high-grade serous ovarian cancer treated with maintenance this compound capsules following response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. onclive.com [onclive.com]
- 9. merck.com [merck.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Efficacy of Maintenance this compound for Patients With Newly Diagnosed Advanced Ovarian Cancer With a BRCA Mutation: Subgroup Analysis Findings From the SOLO1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lynparzahcp.com [lynparzahcp.com]
- 13. merck.com [merck.com]
- 14. lynparzahcp.com [lynparzahcp.com]
- 15. astrazeneca-us.com [astrazeneca-us.com]
- 16. Health-related quality of life and patient-centred outcomes with this compound maintenance after chemotherapy in patients with platinum-sensitive, relapsed ovarian cancer and a BRCA1/2 mutation (SOLO2/ENGOT Ov-21): a placebo-controlled, phase 3 randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ajmc.com [ajmc.com]
- 19. ascopubs.org [ascopubs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. PROFOUND trial –a new era in targeted therapeutics for prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase III PROfound Study Evaluates this compound in Setting of mCRPC - The ASCO Post [ascopost.com]
- 23. onclive.com [onclive.com]
- 24. This compound in gBRCA Mutated Pancreatic Cancer Whose Disease Has Not Progressed on First Line Platinum-Based Chemotherapy [clin.larvol.com]
- 25. POLO Trial Shows Maintenance this compound Improves PFS in Metastatic Pancreatic Cancer - The ASCO Post [ascopost.com]
- 26. Overall Survival Results From the POLO Trial: A Phase III Study of Active Maintenance this compound Versus Placebo for Germline BRCA-Mutated Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Olaparib In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in the repair of single-strand DNA breaks (SSBs).[1][2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP by this compound leads to the accumulation of SSBs.[1][2] During DNA replication, these SSBs are converted into double-strand breaks (DSBs).[2] The inability of HR-deficient cells to properly repair these DSBs results in genomic instability and subsequent cell death, a concept known as synthetic lethality.[1] This targeted approach makes this compound a valuable therapeutic agent for specific cancer types.
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound through cell viability assays, a fundamental step in preclinical drug evaluation. The following sections outline the mechanism of action, experimental workflows, and specific protocols for commonly used viability assays.
Mechanism of Action: this compound-Induced Synthetic Lethality
This compound's primary mechanism of action is the inhibition of PARP enzymes, which are essential for the repair of single-strand DNA breaks.[1][2][3] In healthy cells, a functional homologous recombination (HR) pathway can repair double-strand breaks that may arise.[2] However, in tumor cells with mutations in HR pathway genes like BRCA1 and BRCA2, PARP inhibition by this compound prevents the efficient repair of single-strand breaks.[1][2] This leads to an accumulation of DNA damage, genomic instability, and ultimately, cell death.[1]
Figure 1. this compound's mechanism of action via synthetic lethality.
Data Presentation: this compound IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes representative IC50 values for this compound in different cancer cell lines, highlighting the increased sensitivity in cells with BRCA mutations.
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (µM) | Reference |
| PEO1 | Ovarian Cancer | BRCA2 Mutant | 25.0 | [4] |
| PEO4 | Ovarian Cancer | BRCA2 Mutant | Lower than PEO1 | [4] |
| Caov3 | Ovarian Cancer | BRCA1/2 Wild-Type | 10.68 | [5] |
| COV362 | Ovarian Cancer | BRCA1 Mutant | 80.68 | [5] |
| RD-ES | Ewing Sarcoma | Not Specified | ≤ 1.5 | [6] |
| NGP | Neuroblastoma | Not Specified | Variable | [6] |
| RD | Rhabdomyosarcoma | Not Specified | Variable | [6] |
| HCC1937 | Breast Carcinoma | BRCA Deficient | Not sensitive at clinically achievable concentrations | [6] |
| SiHa | Cervical Cancer | Not Specified | Significant inhibition at 10 µM | [7] |
| ME180 | Cervical Cancer | Not Specified | Significant inhibition at 10 µM | [7] |
Experimental Workflow for this compound Cell Viability Assay
A typical workflow for assessing the in vitro efficacy of this compound involves several key steps, from cell culture preparation to data analysis.
Figure 2. Experimental workflow for this compound cell viability assays.
Experimental Protocols
Below are detailed protocols for two common cell viability assays used to evaluate the efficacy of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[8]
Materials:
-
Selected cancer cell lines (e.g., BRCA-mutated and wild-type)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT reagent (5 mg/mL in sterile PBS)[8]
-
MTT solvent (e.g., DMSO or a solution of 4mM HCl, 0.1% NP40 in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[7][8]
Procedure:
-
This compound Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed 5,000 to 10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[7][9]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
After overnight incubation, carefully remove the medium.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[7]
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[9]
-
After this incubation, add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette or a plate shaker for 15 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7][8]
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[10][11]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO, sterile
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
This compound Stock and Dilution Preparation:
-
Prepare this compound stock and working dilutions as described in the MTT assay protocol.
-
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Include control wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Treat the cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control:
-
% Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
-
-
Plot the results and determine the IC50 value as described for the MTT assay.
-
Conclusion
The protocols provided herein offer a comprehensive guide for the in vitro assessment of this compound's efficacy using standard cell viability assays. The choice of cell lines, particularly those with and without BRCA mutations, is crucial for elucidating the synthetic lethal mechanism of this compound. Accurate execution of these assays and careful data analysis are fundamental to understanding the therapeutic potential of this PARP inhibitor in preclinical research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. targetedonc.com [targetedonc.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. This compound-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate this compound-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical Evaluation of the PARP Inhibitor, this compound, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metastatic property - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay [protocols.io]
- 10. promegaconnections.com [promegaconnections.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 12. promega.com [promega.com]
Application Notes and Protocols for Olaparib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of olaparib, a potent PARP inhibitor, in preclinical mouse xenograft models. This document outlines recommended dosage and administration, detailed experimental protocols, and the underlying mechanism of action.
Data Presentation: this compound Dosage and Administration Summary
The following tables summarize quantitative data from various studies on the administration of this compound in mouse xenograft models, providing a comparative overview of different dosing regimens and their contexts.
Table 1: this compound Monotherapy in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Ovarian Cancer (BRCA2-mutated) | SCID-Beige | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 28 days | Not Specified | [1] |
| High Grade Serous Ovarian Cancer (PDX) | Immunocompromised | 100 mg/kg | Oral (p.o.) | Daily for 3 weeks | Not Specified | |
| Metaplastic Breast Cancer (BRCA1-deficient) | Syngeneic | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 28 days | Not Specified | [2] |
| Neuroblastoma (NGP) | Not Specified | 20 mg/kg | Not Specified | Daily for 5 days | Vehicle control | [3] |
| Ovarian Cancer (BRCA-wild type) | Athymic Nude | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 6 weeks | Not Specified | [1] |
| Prostate Cancer (PTEN/TP53-deficient) | Not Specified | 40 mg/kg (Nanothis compound) | Intravenous (i.v.) | Twice weekly for up to 12 weeks | Lipid-based nanoformulation | |
| Mammary Tumor (BRCA1-deficient) | BRCA1Co/Co; MMTV-Cre; p53+/- | 25-200 mg/kg | In diet | Continuous | Rodent meal powder with ethanol (B145695) and Neobee oil | [4] |
Table 2: this compound in Combination Therapy in Mouse Xenograft Models
| Cancer Type | Combination Agent(s) | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Reference |
| Neuroblastoma (NGP) | Topotecan, Cyclophosphamide | Not Specified | 20 mg/kg | Not Specified | Daily for 5 days | [3] |
| High Grade Serous Ovarian Cancer (PDX) | AT13387 | Immunocompromised | 100 mg/kg | Oral (p.o.) | Daily for 3 weeks | |
| Ovarian Cancer (BRCA-wild type) | Triapine, Cediranib (B1683797) | Athymic Nude | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 6 weeks | [1] |
| Colorectal Cancer (SW620) | Temozolomide | Not Specified | 10 mg/kg | Oral (p.o.) | Daily for 5 days | |
| Disseminated Late-Stage Cancer | Cisplatin | NOD/scid | 50 mg/kg (Nanothis compound) | Intraperitoneal (i.p.) | 5 times weekly | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in mouse xenograft models.
Protocol 1: this compound Formulation for In Vivo Administration
This protocol provides two options for preparing this compound for administration to mice.
Option 1: Suspension for Oral Gavage or Intraperitoneal Injection [5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2-hydroxy-propyl-β-cyclodextrin
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO. This may require warming and sonication to fully dissolve.
-
Prepare a 10% (w/v) solution of 2-hydroxy-propyl-β-cyclodextrin in PBS.
-
For a final concentration of 5 mg/mL, dilute the 50 mg/mL this compound stock solution 1:10 with the 10% 2-hydroxy-propyl-β-cyclodextrin/PBS solution.
-
Vortex the final solution thoroughly to ensure a homogenous suspension.
-
Administer to mice at the desired dosage (e.g., for a 50 mg/kg dose in a 20g mouse, administer 200 µL of the 5 mg/mL solution).
Option 2: Solution for Oral Gavage
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
To prepare the vehicle, mix the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Weigh the required amount of this compound powder and add it to the vehicle to achieve the desired final concentration.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming may be necessary.
-
Administer the solution to mice via oral gavage.
Protocol 2: Subcutaneous Xenograft Tumor Model and this compound Treatment
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Matrigel (optional)
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound formulation (from Protocol 1)
-
Vehicle control
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a mixture of PBS and Matrigel (optional, typically a 1:1 ratio) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups according to the chosen dosage, route, and schedule. For example, administer 50 mg/kg this compound via intraperitoneal injection daily for 28 days.[1]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Pharmacodynamic Studies (Optional): At the end of the study, tumors can be harvested to assess target engagement, such as PARP inhibition, by immunohistochemistry or western blotting.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound, leading to synthetic lethality in cancer cells with deficient homologous recombination repair.
Caption: this compound inhibits PARP, leading to synthetic lethality in HRR-deficient cancer cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Experimental workflow for an in vivo this compound xenograft study.
References
- 1. Combination of triapine, this compound, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer | PLOS One [journals.plos.org]
- 2. pnas.org [pnas.org]
- 3. Preclinical Evaluation of the PARP Inhibitor, this compound, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PARP inhibitors, veliparib and this compound, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal delivery of Nanothis compound for disseminated late-stage cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PARP Inhibition by Olaparib In Situ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the in situ efficacy of Olaparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor. The following protocols are designed to offer robust and reproducible methods for quantifying PARP inhibition and its downstream cellular effects.
Introduction to PARP Inhibition and this compound
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They are essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP by drugs like this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[1][2][3] this compound not only inhibits the catalytic activity of PARP but also "traps" PARP enzymes on the DNA, creating cytotoxic PARP-DNA complexes that further impede DNA replication.[1][2][3][4]
Accurate assessment of PARP inhibition in a cellular context is crucial for preclinical and clinical research. This document outlines key in situ techniques to measure this compound's effects on PARP activity, DNA damage, and the engagement of DNA repair pathways.
Immunofluorescence (IF) for Poly (ADP-ribose) (PAR) Formation
This protocol allows for the direct visualization and quantification of PARP enzymatic activity in situ. A reduction in poly(ADP-ribose) (PAR) chains following a DNA damaging agent indicates effective PARP inhibition by this compound.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) for 1.5-2 hours.[5][6]
-
Induce DNA damage to stimulate PARP activity by treating cells with 20 mM hydrogen peroxide (H₂O₂) for 20 minutes at room temperature.[5] Include a vehicle-treated control group.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with an ice-cold methanol/acetone mixture (1:1) for 15 minutes on ice.[5] Alternatively, fix with 4% paraformaldehyde for 30 minutes at room temperature.[5]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 2 minutes on ice if using paraformaldehyde fixation.[7]
-
-
Immunostaining:
-
Block non-specific antibody binding with 2% (w/v) Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.[5]
-
Incubate with a primary antibody against Poly(ADP-ribose) (e.g., rabbit anti-PAR, 1:1000 dilution) for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Quantify the mean fluorescence intensity of PAR signal per nucleus using image analysis software (e.g., ImageJ, CellProfiler).
-
Quantitative Data Summary
| Parameter | Vehicle Control (H₂O₂ treated) | This compound (10 µM) + H₂O₂ | Expected Outcome | Reference |
| PAR Fluorescence Intensity | High | Significantly Reduced | >50% reduction in PAR signal | [5] |
| Primary Antibody Dilution (PAR) | 1:1000 | 1:1000 | N/A | [4] |
Experimental Workflow: PAR Immunofluorescence
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An evaluation in vitro of PARP-1 inhibitors, rucaparib and this compound, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Olaparib in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the laboratory use of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Product Information
| Characteristic | Description |
| Synonyms | AZD2281, Ku-0059436 |
| Molecular Formula | C₂₄H₂₃FN₄O₃ |
| Molecular Weight | 434.5 g/mol [1] |
| Appearance | White to off-white crystalline solid[2][3] |
| Storage | Store powder at -20°C for up to 4 years.[1] In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.[4] |
Solubility Data
This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | ~10 mg/mL to 125 mg/mL[1][4][5] | Heating to 50-60°C and ultrasonication can aid dissolution.[4][5] Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[5] |
| DMF | ~3 mg/mL[1] | Purge with an inert gas.[1] |
| Ethanol | ~1.7 mg/mL to 2.17 mg/mL[2] | Gentle warming may be required.[2] |
| Water | Very poorly soluble[2][3] | Estimated maximum solubility of 10-20 µM.[2][3] |
| PBS (pH 7.2) | ~0.5 mg/mL (in a 1:1 DMSO:PBS solution)[1] | Aqueous solutions are not recommended for storage beyond one day.[1][3] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 4.345 mg of this compound per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, briefly sonicate the tube in an ultrasonic bath and/or warm it at 37°C for 10 minutes.[6]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). Prepare a vehicle control with the same final concentration of DMSO.
-
Use the freshly prepared working solutions immediately. Do not store aqueous working solutions.[1][3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its effects on cell viability.
Caption: this compound inhibits PARP, leading to synthetic lethality in BRCA-deficient cells.
Caption: A typical workflow for determining cell viability after this compound treatment.
Safety Precautions
This compound is a hazardous substance and should be handled with care.[1]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Handling: Avoid inhalation of the powder by working in a well-ventilated area or a chemical fume hood.[8][9] Avoid contact with skin and eyes.[8][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[8][9]
For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][8][9][10][11]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound (AZD2281) | Cell Signaling Technology [cellsignal.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. abmole.com [abmole.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Studying Olaparib Resistance Mechanisms In Vitro
Introduction
Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has become a cornerstone therapy for cancers with deficiencies in homologous recombination (HR) repair, particularly those with BRCA1/2 mutations.[1][2] The mechanism, termed synthetic lethality, relies on the fact that cancer cells deficient in HR cannot repair DNA double-strand breaks (DSBs) that accumulate following PARP inhibition, leading to cell death.[3][4] Despite its clinical efficacy, a significant challenge is the development of acquired resistance, which limits long-term patient benefit.[5][6] Understanding the molecular mechanisms driving this resistance is crucial for developing strategies to overcome it.
These application notes provide a comprehensive guide for researchers to establish and characterize this compound-resistant cancer cell lines in vitro and to investigate the underlying molecular mechanisms.
Application Note 1: Generation and Confirmation of this compound-Resistant Cell Lines
The foundational step in studying drug resistance is the development of a stable, resistant cell line model. The most common in vitro method involves continuous, long-term exposure of a sensitive parental cell line to gradually increasing concentrations of this compound.[7][8][9] This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.
Experimental Workflow: Generating this compound-Resistant Cell Lines
Caption: Workflow for generating and confirming an this compound-resistant cell line model.
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Baseline Sensitivity: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line using a cell viability assay (e.g., MTT, see Protocol 2).
-
Initiation of Treatment: Culture the parental cells in their standard medium containing this compound at a starting concentration equal to the IC20 or IC30 value determined in the previous step.[9]
-
Monitoring and Dose Escalation:
-
Maintain the cells in the drug-containing medium, replacing it every 3-4 days. Initially, cell proliferation will be slow.
-
Once the cells recover and resume a stable proliferation rate (as observed by microscopy and confluence), passage them and increase the this compound concentration by 1.5- to 2-fold.
-
Repeat this cycle of adaptation and dose escalation. This process is lengthy and can take 6 to 12 months.[8][9][10]
-
-
Establishment of Resistant Line: A resistant cell line is considered established when it can stably proliferate in a high concentration of this compound (e.g., 10-50 times the parental IC50).
-
Confirmation of Resistance: Perform a cell viability assay (Protocol 2) on both the parental and the newly generated resistant cell line. A significant increase in the IC50 value (typically >3-fold) confirms the resistant phenotype.[9][11]
-
Stabilization and Banking: Culture the confirmed resistant cell line in the high-concentration this compound medium for several passages to ensure stability. Then, expand and cryopreserve multiple vials as master and working cell banks.
Data Presentation: Representative IC50 Changes in this compound-Resistant (OR) Models
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant (OR) IC50 (µM) | Fold Increase | Reference |
| LNCaP | Prostate Cancer | ~1.5 | ~6.6 | 4.41 | [8][12] |
| C4-2B | Prostate Cancer | ~0.5 | ~14.5 | 28.9 | [8][12] |
| DU145 | Prostate Cancer | ~10 | ~37.8 | 3.78 | [8][12] |
| PEO1 | Ovarian Cancer | 25.0 | 82.1 | 3.3 | [11] |
| UWB1.289+BRCA1 | Ovarian Cancer | ~0.5 | >10 | >20 | [7] |
Application Note 2: Phenotypic Characterization of this compound Resistance
Once a resistant line is established, it's essential to characterize its phenotype beyond simple viability. This involves assessing its response to this compound in terms of cell death, cell cycle progression, and DNA damage.
Protocol 2: Cell Viability Assay (MTT/XTT or CCK-8)
-
Cell Seeding: Seed parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 200 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours, as short-term assays may not capture the full cytotoxic effect of PARP inhibitors.[7][10]
-
Assay: Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance on a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[9]
Protocol 3: Cell Cycle Analysis
-
Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., at the IC50 concentration for the parental line) or vehicle for 24-72 hours.
-
Harvesting: Harvest cells by trypsinization, collect the supernatant, and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove ethanol, then resuspend in PBS containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.[13]
-
Analysis: Analyze the DNA content using a flow cytometer. The distribution of cells in G1, S, and G2/M phases can be quantified. This compound-sensitive cells often show a characteristic G2/M arrest, which may be abrogated in resistant cells.[11][13][14]
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat cells as described for the cell cycle analysis (Protocol 3).
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Application Note 3: Investigating Molecular Mechanisms of Resistance
Several key mechanisms can confer resistance to this compound.[4][5] A thorough investigation should assess the most common pathways.
Key Resistance Mechanisms and Signaling Pathways
Caption: Major mechanisms of acquired resistance to the PARP inhibitor this compound.
Restoration of Homologous Recombination (HR) Function
This is a primary mechanism of resistance. Even in cells with a primary BRCA mutation, secondary mutations can restore the reading frame and protein function. Alternatively, downregulation of proteins that inhibit HR, such as 53BP1, can also restore HR functionality.[15]
This assay functionally measures HR capacity by visualizing the assembly of the recombinase RAD51 at sites of DNA damage.[3][16][17]
-
Cell Culture: Grow parental and resistant cells on glass coverslips.
-
Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., 10 Gy ionizing radiation or Mitomycin C) to induce DSBs.[17]
-
Recovery: Allow cells to recover for 4-8 hours to permit the formation of RAD51 foci.
-
Immunofluorescence:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.5% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount coverslips onto slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of RAD51 foci per nucleus in at least 100-200 cells.
-
An increase in the percentage of cells with RAD51 foci (>5-10 foci/nucleus) in the resistant line compared to the sensitive line indicates restored HR function.[15]
-
Increased Drug Efflux
Overexpression of drug efflux pumps, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), can reduce the intracellular concentration of this compound, thereby conferring resistance.[18]
-
RNA Extraction: Extract total RNA from parental and resistant cell pellets using a commercial kit (e.g., RNeasy) or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mix containing cDNA, SYBR Green Master Mix, and specific primers for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a qPCR machine.
-
-
Analysis: Calculate the relative expression of ABCB1 in resistant cells compared to parental cells using the ΔΔCt method. A significant increase indicates upregulation.
| Gene | Function | Change in Resistant Cells | Method | Reference |
| ABCB1 (MDR1) | Drug Efflux Pump | Upregulated | qRT-PCR, Western Blot | [18][19] |
| BRCA2 | Homologous Recombination | Restoration of full-length transcript | Sequencing, Western Blot | [11] |
| RAD51 | Homologous Recombination | Upregulated | Western Blot, IF | [11][15] |
| PARG | PAR chain degradation | Loss of expression/copy number | Multi-omics, Western Blot | [18] |
Changes in PARP1 and DNA Repair Signaling
Resistance can arise from mutations in PARP1 that prevent this compound binding or reduce PARP trapping.[5] Furthermore, alterations in other DNA repair pathways, like the suppression of non-homologous end joining (NHEJ), can also contribute to resistance.[5]
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key targets include: PARP1, γH2AX (a marker of DSBs), BRCA1, BRCA2, RAD51, and 53BP1. Use β-actin or GAPDH as a loading control.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to compare protein levels. An increase in γH2AX in response to this compound is expected in sensitive cells but may be reduced in resistant cells.[13][20]
References
- 1. A review on mechanisms of resistance to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on mechanisms of resistance to PARP inhibitors [ouci.dntb.gov.ua]
- 3. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hospitalhealthcare.com [hospitalhealthcare.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of this compound-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound Induced Senescence is Bypassed through G2/M Checkpoint Override in this compound Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate this compound-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 16. [PDF] Functional Ex Vivo Assay to Select Homologous Recombination–Deficient Breast Tumors for PARP Inhibitor Treatment | Semantic Scholar [semanticscholar.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. ABCB1 (MDR1) induction defines a common resistance mechanism in paclitaxel- and this compound-resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes: Olaparib in Combination with Chemotherapy in Preclinical Models
Introduction
Olaparib is a potent, orally administered inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA single-strand break (SSB) repair machinery through the base excision repair (BER) pathway[1][2][3]. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the compromised HR pathway results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality[4][5][6].
The rationale for combining this compound with conventional DNA-damaging chemotherapeutic agents (e.g., platinum agents, alkylating agents, topoisomerase inhibitors) is to enhance cytotoxic effects. These chemotherapies induce a variety of DNA lesions, overwhelming the cancer cells' DNA damage response (DDR) capacity. The addition of this compound prevents the repair of SSBs, leading to a synergistic increase in DSBs and potentiating the chemotherapy's tumor-killing effect, even in tumors without pre-existing HR deficiencies[7][8]. These notes provide an overview of the preclinical application of this compound in combination with chemotherapy, including quantitative data summaries and detailed experimental protocols.
Mechanism of Action: Synergistic Cytotoxicity
The combination of DNA-damaging chemotherapy and PARP inhibition creates a potent anti-tumor effect by simultaneously inducing DNA damage and preventing its repair. Chemotherapeutic agents like cisplatin (B142131) or temozolomide (B1682018) induce SSBs. In a normal cell, PARP would detect and initiate the repair of these breaks. This compound blocks this action, causing the breaks to persist. When the cell enters the S-phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to the formation of more severe DSBs. In cells with competent HR repair, these DSBs can still be fixed. However, the sheer volume of DSBs generated by the combination therapy can overwhelm even proficient repair machinery, leading to apoptosis. The effect is particularly pronounced in tumors with inherent HR deficiencies (e.g., BRCA mutations), creating a powerful synthetic lethal interaction[1][7].
References
- 1. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boa.unimib.it [boa.unimib.it]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synergistic effect of this compound with combination of cisplatin on PTEN-deficient lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound - NCI [dctd.cancer.gov]
Application Notes and Protocols: Assaying for Olaparib-induced DNA Damage and Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in the repair of DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[1][3] In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs cannot be efficiently repaired, leading to genomic instability and subsequent apoptosis.[1][2] This mechanism of action is known as synthetic lethality and is the basis for this compound's efficacy in certain cancers.[1]
These application notes provide detailed protocols for assessing the biological effects of this compound in cancer cell lines, focusing on the quantification of DNA damage and the induction of apoptosis. The following assays are described:
-
γH2AX Immunofluorescence Assay: To detect and quantify DNA double-strand breaks.
-
Alkaline Comet Assay: To measure DNA single- and double-strand breaks.
-
Annexin V/Propidium Iodide Flow Cytometry Assay: To differentiate between viable, apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic pathway.
Signaling Pathway of this compound-induced Apoptosis
Experimental Workflow
Detailed Experimental Protocols
γH2AX Immunofluorescence Assay for DNA DSBs
This protocol details the detection of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks, using immunofluorescence.[4][5][6]
Materials:
-
Tissue culture plates and coverslips
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) nuclear counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixing. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
-
Fixation: After treatment, aspirate the media and wash cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green) channels. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Alkaline Comet Assay for DNA Strand Breaks
The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[7][8][9]
Materials:
-
Comet slides (pre-coated)
-
Low-melting-point agarose (B213101) (LMPA)
-
Normal-melting-point agarose (NMPA)
-
Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation: Following this compound treatment, harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 100 µL of molten (37°C) 0.75% LMPA. Immediately pipette the mixture onto a comet slide. Allow to solidify at 4°C for 15 minutes.
-
Cell Lysis: Immerse the slides in pre-chilled Lysis Buffer for at least 1 hour at 4°C, protected from light.
-
Alkaline Unwinding: Gently remove slides from the Lysis Buffer and place them in a horizontal gel electrophoresis tank. Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Buffer until the slides are covered. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V) for 20-30 minutes.
-
Neutralization: After electrophoresis, gently drain the buffer and neutralize the slides by washing them three times for 5 minutes each with Neutralization Buffer.
-
Staining: Stain the DNA by adding a small volume of a diluted DNA stain to each slide.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the percentage of DNA in the comet tail using specialized software. An increase in tail length and intensity indicates more DNA damage.[9][10]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FACS tubes
-
Flow cytometer
Protocol:
-
Cell Harvesting: After this compound treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[14][15][16]
Materials:
-
Luminometer-compatible 96-well plates (white-walled)
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line. Include wells for blanks (media only) and vehicle controls.
-
Drug Treatment: After overnight adherence, treat cells with various concentrations of this compound.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average blank reading from all experimental readings. Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Quantification of this compound-Induced DNA Damage
| Treatment Group | Mean γH2AX Foci per Cell (± SD) | % DNA in Comet Tail (± SD) |
| Vehicle Control | 2.1 ± 0.8 | 4.5 ± 1.2 |
| This compound (1 µM) | 8.5 ± 2.1 | 15.2 ± 3.5 |
| This compound (5 µM) | 25.3 ± 4.5 | 42.8 ± 6.7 |
| This compound (10 µM) | 48.9 ± 6.2 | 68.1 ± 8.9 |
| Positive Control (e.g., Etoposide) | 55.2 ± 5.8 | 75.4 ± 7.2 |
Table 2: Analysis of this compound-Induced Apoptosis (48h Treatment)
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 94.2 ± 2.5 | 3.1 ± 1.1 | 2.7 ± 0.9 | 1.0 ± 0.1 |
| This compound (1 µM) | 85.6 ± 3.1 | 8.9 ± 1.8 | 5.5 ± 1.3 | 2.5 ± 0.3 |
| This compound (5 µM) | 62.1 ± 4.5 | 25.4 ± 3.2 | 12.5 ± 2.4 | 6.8 ± 0.7 |
| This compound (10 µM) | 35.8 ± 5.2 | 42.3 ± 4.1 | 21.9 ± 3.8 | 15.2 ± 1.5 |
| Positive Control (e.g., Staurosporine) | 15.3 ± 3.8 | 55.1 ± 5.6 | 29.6 ± 4.2 | 20.5 ± 2.1 |
Logical Relationship Diagram
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitor this compound induces DNA damage and acts as a drug sensitizer in an in vitro model of canine hematopoietic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined this compound and oxaliplatin inhibits tumor proliferation and induces G2/M arrest and γ-H2AX foci formation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitor this compound enhances the efficacy of radiotherapy on XRCC2-deficient colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP1 inhibitor this compound (Lynparza) exerts synthetic lethal effect against ligase 4-deficient melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synergizes with arsenic trioxide by promoting apoptosis and ferroptosis in platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound is effective in combination with, and as maintenance therapy after, first‐line endocrine therapy in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-crt.org [e-crt.org]
Application Notes: Unveiling Olaparib Sensitivity and Resistance with CRISPR-Cas9
References
- 1. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting PARP inhibitor resistance with functional genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.icr.ac.uk [repository.icr.ac.uk]
- 6. Genome-wide and high-density CRISPR-Cas9 screens identify point mutations in PARP1 causing PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cause of cancer resistance to PARP inhibitors identified - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. researchgate.net [researchgate.net]
- 9. A genome-wide CRISPR-Cas9 knockout screen identifies novel PARP inhibitor resistance genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genome-wide CRISPR screens identify PARP inhibitor sensitivity and resistance in prostate cancer - ecancer [ecancer.org]
- 11. biorxiv.org [biorxiv.org]
- 12. CRISPR Screens Identify POLB as a Synthetic Lethal Enhancer of PARP Inhibition Exclusively in BRCA-Mutated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BioCentury - New synthetic lethal interactions with PARP inhibition [biocentury.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Olaparib Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered with Olaparib solubility in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
This compound is a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[1][2] Its crystalline structure is very stable, making it poorly soluble in water and neutral aqueous solutions.[3][4] The solubility of this compound in aqueous solutions is estimated to be around 0.1 mg/mL.[4]
Q2: What is the recommended method for preparing this compound stock solutions?
The most common and recommended method is to first dissolve this compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), before making further dilutions in aqueous buffers or cell culture media.[5][6] this compound is readily soluble in DMSO at concentrations as high as 100 mg/mL.[7]
Q3: My this compound precipitated after diluting the DMSO stock in my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue. Here are some troubleshooting steps:
-
Pre-warm your aqueous buffer: Warming the buffer to 37°C can help increase the solubility of this compound.[8]
-
Rapid mixing: Add the this compound-DMSO stock solution to the pre-warmed buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. This prevents localized high concentrations of this compound that can lead to precipitation.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration.
-
Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiment.
-
Maintain a minimum DMSO concentration: Ensure the final concentration of DMSO in your working solution is kept as high as your experimental system tolerates (typically between 0.1% and 0.5% in cell culture) to help maintain solubility.[9]
Q4: For how long can I store my this compound stock and working solutions?
-
DMSO Stock Solution: When stored at -20°C, this compound stock solutions in DMSO are stable for several months.[8] For long-term storage (up to 2 years), -80°C is recommended.[10] It is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6]
-
Aqueous Working Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and tendency to precipitate.[5] Prepare fresh working solutions for each experiment.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has very low intrinsic aqueous solubility. | Do not attempt to dissolve this compound directly in aqueous buffers. Follow the recommended two-step dissolution protocol: first dissolve in an organic solvent like DMSO, then dilute into the aqueous buffer. |
| A precipitate forms immediately after adding the this compound-DMSO stock to the buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final DMSO concentration is too low to maintain solubility. | Pre-warm the aqueous buffer to 37°C. Add the DMSO stock to the buffer with rapid and continuous mixing. Consider a stepwise dilution. If the issue persists, reduce the final desired concentration of this compound. |
| The working solution is initially clear but becomes cloudy or forms a precipitate over time. | The aqueous solution is supersaturated and thermodynamically unstable, leading to crystallization over time. | Prepare fresh working solutions immediately before use. Avoid storing aqueous dilutions of this compound. If a solution must be prepared in advance, store it at 4°C for a short period, and visually inspect for precipitation before use. |
| Inconsistent experimental results between batches of this compound solutions. | Incomplete dissolution of this compound in the stock solution. Degradation of this compound in the stock or working solution. | Ensure the this compound is fully dissolved in DMSO before making further dilutions. Use sonication or gentle warming (37°C) to aid dissolution.[8] Always prepare fresh aqueous working solutions and avoid repeated freeze-thaw cycles of the DMSO stock. |
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized below. This data is essential for preparing stock solutions and understanding the compound's behavior in different experimental conditions.
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL to 100 mg/mL | [5][7] |
| Dimethylformamide (DMF) | ~3 mg/mL | [5] |
| Ethanol | ~1.7 mg/mL (with gentle warming) | [11][12] |
| Water / Aqueous Buffer (pH 7.2) | ~0.1 mg/mL | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
pH-Dependent Solubility of this compound
Studies have shown that the aqueous solubility of this compound is largely independent of pH in the physiological range.
| pH | Solubility (µg/mL) | Reference |
| 1.2 | ~150 | [3] |
| 4.0 | ~100 | [4] |
| 6.8 | ~150 | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 434.46 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 5 mg of this compound powder and transfer it to a sterile vial.
-
Add 1.15 mL of anhydrous DMSO to the vial.[6]
-
Vortex the solution vigorously until the this compound powder is completely dissolved. A clear solution should be obtained.
-
To ensure complete dissolution, you can gently warm the solution to 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[8]
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This will result in a 10 µM solution.
-
Vortex the solution immediately and vigorously to ensure rapid mixing and prevent precipitation.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Use the freshly prepared 10 µM working solution for your experiment immediately. The final DMSO concentration in this working solution is 0.1%.
Visualizations
References
- 1. Nanocrystallization Improves the Solubilization and Cytotoxic Effect of a Poly (ADP-Ribose)-Polymerase-I Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound (AZD2281) | Cell Signaling Technology [cellsignal.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Troubleshooting inconsistent results in Olaparib sensitivity screens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Olaparib sensitivity screens.
Troubleshooting Guide
Question: Why am I observing high variability in my IC50 values for this compound across replicate experiments?
Answer: High variability in IC50 values can stem from several sources, broadly categorized as technical inconsistencies and biological factors.
Technical Inconsistencies:
-
Cell Seeding Density: Inconsistent cell numbers seeded per well is a primary cause of variability. Ensure a homogenous single-cell suspension before plating and use calibrated pipettes.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate this compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile media/PBS.
-
This compound Preparation and Storage: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and stored correctly to prevent degradation. Prepare fresh serial dilutions for each experiment.
-
Assay Timing and Reagent Addition: The incubation time with this compound and the timing of viability reagent addition (e.g., MTT, CellTiter-Glo) should be consistent across all plates and experiments.
Biological Factors:
-
Cell Line Heterogeneity: Cancer cell lines can be heterogeneous, containing subpopulations with varying sensitivities to this compound.[1][2] This inherent variability can lead to inconsistent results. Consider single-cell cloning to derive a more homogenous population, though this may not fully represent the original tumor's complexity.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity. It is advisable to use cells within a consistent and low passage range for all experiments.
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular metabolism and response to drugs. Regularly test your cell cultures for mycoplasma contamination.
Below is a troubleshooting workflow to help identify the source of variability:
Question: My cells, which are reported to be sensitive to this compound, are showing resistance. What could be the reason?
Answer: Unexpected resistance to this compound can be due to acquired resistance mechanisms or issues with the experimental setup.
Mechanisms of Acquired Resistance:
-
Restoration of Homologous Recombination (HR): This is a primary mechanism of this compound resistance. Secondary mutations in BRCA1/2 genes can restore their function, thereby reactivating the HR pathway.[3][4]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Changes in PARP1 Expression or Activity: Mutations in the PARP1 gene can prevent this compound from effectively trapping PARP1 at sites of DNA damage.[4][5]
-
Replication Fork Protection: Alterations that stabilize stalled replication forks can prevent the formation of double-strand breaks, which are the primary cytotoxic lesions induced by PARP inhibitors in HR-deficient cells.[4]
Experimental Considerations:
-
Incorrect Cell Line: Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure you are working with the correct model.
-
This compound Potency: Confirm the activity of your this compound stock. It is possible the compound has degraded. Test it on a known sensitive control cell line.
-
Assay Endpoint: Ensure the chosen assay endpoint (e.g., 72 hours, 120 hours) is sufficient to observe the cytotoxic effects of this compound.
The following table summarizes common resistance mechanisms:
| Mechanism Category | Specific Mechanism | Description | Key Genes/Proteins | Citations |
| Genetic Alterations | Restoration of HR function | Secondary mutations restore the open reading frame of BRCA1/2, leading to functional protein. | BRCA1, BRCA2, RAD51C, RAD51D | [3] |
| PARP1 mutations | Mutations can alter PARP trapping, reducing the cytotoxic effect of this compound. | PARP1 | [4][5] | |
| Protein Expression | Increased drug efflux | Upregulation of P-glycoprotein pumps this compound out of the cell. | P-glycoprotein (ABCB1/MDR1) | [3] |
| Signaling Pathways | Replication fork protection | Stabilization of replication forks prevents the formation of lethal double-strand breaks. | SMARCAL1, ZRANB3, HLTF | [4] |
| Suppression of NHEJ | Reduced activity of the non-homologous end joining pathway can contribute to resistance. | 53BP1 | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, particularly PARP1 and PARP2. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited by this compound, these SSBs are not repaired. During DNA replication, an unrepaired SSB leads to the collapse of the replication fork, creating a more complex and lethal double-strand break (DSB).
In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair pathway is deficient. The inability to repair these DSBs leads to genomic instability and cell death. This concept, where a defect in two pathways simultaneously is lethal while a defect in either one alone is not, is known as synthetic lethality.[7][8] Additionally, this compound "traps" the PARP enzyme on the DNA at the site of the break, and this PARP-DNA complex is itself a toxic lesion that obstructs DNA replication.[9][10]
Q2: Which cell viability assay is best for this compound sensitivity screens?
A2: The choice of assay depends on the specific research question, cell type, and available equipment.
-
MTT/MTS/WST Assays: These are colorimetric assays that measure metabolic activity as an indicator of cell viability. They are high-throughput and cost-effective but can be influenced by changes in cellular metabolism that are independent of cell death.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a robust indicator of viable, metabolically active cells. It is generally more sensitive than colorimetric assays.
-
Clonogenic Survival Assay: This is considered the "gold standard" for determining cytotoxicity as it measures the ability of single cells to proliferate and form colonies after treatment. It assesses long-term effects but is low-throughput and time-consuming.[11]
Q3: How should I choose the concentration range and treatment duration for my this compound screen?
A3:
-
Concentration Range: A wide range of concentrations should be tested to generate a full dose-response curve. This typically involves serial dilutions spanning several orders of magnitude (e.g., from nanomolar to micromolar). The specific range will depend on the cell line's expected sensitivity.
-
Treatment Duration: The cytotoxic effects of this compound are often linked to cell division. Therefore, a longer incubation period that allows for several cell doublings is usually necessary. Typical durations range from 72 to 144 hours.[11][12]
Experimental Protocols
Protocol 1: this compound Sensitivity Screening using MTT Assay
This protocol outlines a method to assess cell viability based on metabolic activity after this compound treatment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (and appropriate solvent, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X stock of this compound serial dilutions in complete medium. A typical final concentration range might be 0.01 µM to 50 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X drug dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C, 5% CO2.[13]
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
-
Protocol 2: this compound Sensitivity using Clonogenic Survival Assay
This protocol assesses the long-term reproductive viability of cells after this compound treatment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
6-well or 12-well tissue culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Methodology:
-
Cell Seeding:
-
Seed a low, precise number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
-
Recovery:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.[11]
-
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies counted / (Number of cells seeded x PE)) x 100%.
-
Plot the SF against the this compound concentration.
-
The workflow for a typical sensitivity screen is depicted below:
References
- 1. academic.oup.com [academic.oup.com]
- 2. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] PARP-1 and its associated nucleases in DNA damage response. | Semantic Scholar [semanticscholar.org]
- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lynparzahcp.com [lynparzahcp.com]
- 11. mdpi.com [mdpi.com]
- 12. Disruption of PARP1 function inhibits base excision repair of a sub-set of DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncodaily.com [oncodaily.com]
Technical Support Center: Optimizing Olaparib Treatment for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Olaparib treatment duration in vitro. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: How do I determine the optimal concentration of this compound for my cell line?
A1: The optimal concentration of this compound is cell line-dependent and should be determined empirically. A dose-response experiment is the first crucial step.
-
Initial Range Finding: Start with a broad range of this compound concentrations (e.g., 0.1 µM to 100 µM) to identify a sensitive range for your specific cell line.
-
IC50 Determination: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit cell growth by 50% and serves as a benchmark for subsequent experiments. Treatment durations for IC50 determination are typically 48 to 96 hours.
-
Consider Genetic Background: The sensitivity of cancer cells to PARP inhibitors is often influenced by their genetic background, particularly the status of BRCA1 and BRCA2 genes.[1] Cell lines with BRCA mutations are generally more sensitive to this compound.
Q2: My cells are showing unexpected resistance to this compound. What are the possible reasons and solutions?
A2: Unexpected resistance to this compound can arise from several factors, both biological and technical.
-
Biological Factors:
-
HRR Restoration: The primary mechanism of resistance is the restoration of homologous recombination repair (HRR) function.[2] This can occur through secondary mutations in BRCA genes or modulation of other DNA repair proteins.
-
Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.[2]
-
Loss of PARP1 Expression: Although less common, mutations or reduced expression of PARP1 can lead to resistance as the drug target is diminished.[3]
-
-
Troubleshooting Steps:
-
Verify Cell Line Authenticity: Ensure the cell line has not been misidentified or contaminated.
-
Assess HRR Status: If possible, confirm the HRR status of your cell line (e.g., BRCA1/2 mutation status).
-
Co-treatment with Efflux Pump Inhibitors: To investigate the role of drug efflux, consider co-treating cells with a known P-gp inhibitor.
-
Alternative PARP Inhibitors: Some PARP inhibitors are not strong substrates for P-gp and could be considered as alternatives.
-
Q3: I am observing high background and non-specific staining in my γH2AX immunofluorescence assay. How can I improve the signal-to-noise ratio?
A3: High background in immunofluorescence can obscure the specific signal of γH2AX foci, which are markers of DNA double-strand breaks.
-
Causes of High Background:
-
Autofluorescence: Some cell types exhibit natural fluorescence.
-
Non-specific Antibody Binding: The primary or secondary antibody may bind to cellular components other than the target protein.
-
Inadequate Blocking: Insufficient blocking can lead to non-specific antibody adherence.
-
Fixation and Permeabilization Issues: The choice of reagents and incubation times can affect background staining.
-
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate both primary and secondary antibodies to find the optimal dilution that maximizes specific signal and minimizes background.
-
Use Appropriate Blocking Buffers: Blocking with 5% BSA or serum from the host species of the secondary antibody can reduce non-specific binding.[4]
-
Include Proper Controls: Always include a "secondary antibody only" control to check for non-specific binding of the secondary antibody.[4] An unstained control will help assess autofluorescence.
-
Gentle Washing: Ensure thorough but gentle washing steps to remove unbound antibodies.
-
Antifade Mounting Medium: Use a mounting medium containing an antifade reagent to preserve the fluorescent signal and reduce photobleaching.
-
Q4: My results from cell viability assays are inconsistent between experiments. What are the common causes of variability?
A4: Inconsistent results in cell viability assays can stem from various technical aspects.
-
Common Causes of Variability:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability.
-
Edge Effects: Wells on the periphery of 96-well plates are prone to evaporation, which can alter drug concentrations and cell growth.
-
Compound Solubility: this compound may precipitate at higher concentrations if not properly solubilized.
-
Incubation Time: Variations in incubation times can lead to different outcomes.
-
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a homogenous cell suspension and use a multichannel pipette for seeding to minimize well-to-well variation.
-
Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
-
Ensure Compound Solubility: Prepare fresh dilutions of this compound for each experiment and ensure it is fully dissolved in the culture medium.
-
Standardize Incubation Times: Use a precise timer for all incubation steps.
-
Quantitative Data Summary
The following tables summarize the IC50 values of this compound in various cancer cell lines, providing a reference for designing experiments. Note that IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time).
Table 1: this compound IC50 Values in Different Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Treatment Duration | Reference |
| HCT116 | Colorectal Cancer | Not Specified | 2.799 | Not Specified | [1][5] |
| HCT15 | Colorectal Cancer | Not Specified | 4.745 | Not Specified | [1][5] |
| SW480 | Colorectal Cancer | Not Specified | 12.42 | Not Specified | [1][5] |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | Not Specified | [1] |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 | Not Specified | [1] |
| OVCAR8 | Ovarian Cancer | Not Specified | 200 | Not Specified | [1] |
| LNCaP | Prostate Cancer | Not Specified | 4.41 (this compound-resistant) | Not Specified | [1] |
| C4-2B | Prostate Cancer | Not Specified | 28.9 (this compound-resistant) | Not Specified | [1] |
| DU145 | Prostate Cancer | Not Specified | 3.78 (this compound-resistant) | Not Specified | [1] |
| MCF7 | Breast Cancer | Not Specified | 10 | 7 days | [6] |
| MDA-MB-231 | Breast Cancer | Not Specified | 14 | 7 days | [6] |
| HCC1937 | Breast Cancer | BRCA1 mutant | 150 | 7 days | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining cell viability after this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the untreated controls to calculate the percentage of cell viability. Plot the viability against the logarithm of the this compound concentration to determine the IC50 value using a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: After this compound treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Damage Assay (γH2AX Staining)
This protocol details the immunofluorescent staining of γH2AX to visualize DNA double-strand breaks.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-phospho-Histone H2A.X)
-
Fluorochrome-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope. The number of foci per nucleus is a measure of the extent of DNA double-strand breaks.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PARP signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Olaparib Off-Target Effects in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and understand the off-target effects of Olaparib in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[3] By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, this accumulation of DNA damage leads to cell death through a process called synthetic lethality.[4]
Q2: What are the known off-target effects of this compound?
A2: While this compound is considered a highly selective PARP inhibitor, potential off-target effects at higher concentrations have been reported. Unlike some other PARP inhibitors, this compound shows minimal affinity for a wide range of protein kinases.[5] However, non-kinase off-target effects can include cell cycle arrest, particularly a decrease in the S-phase and accumulation in the G2-phase of the cell cycle.[6] It is crucial to differentiate these from the intended on-target cytotoxic effects.
Q3: How can I differentiate between on-target and off-target effects in my experiment?
A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-faceted approach is recommended:
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the IC50 for PARP inhibition, while off-target effects typically require higher concentrations.
-
Use of Controls: Include a "rescued" cell line (e.g., a BRCA-mutant line with BRCA function restored) where the on-target synthetic lethality should be diminished.
-
Structurally Unrelated Inhibitors: Employing another PARP inhibitor with a different chemical structure can help confirm if the observed phenotype is due to PARP inhibition or a specific off-target effect of this compound.
-
Target Knockdown: Using genetic tools like siRNA or CRISPR to deplete PARP1/2 should phenocopy the on-target effects of this compound.[7]
Q4: Can the off-target effects of this compound have any therapeutic relevance?
A4: While often considered confounding in a research context, the off-target effects of some drugs can contribute to their overall therapeutic efficacy through a phenomenon known as polypharmacology.[7] For this compound, its potent on-target activity is the primary driver of its clinical success. However, understanding any secondary effects is crucial for predicting both efficacy and potential toxicities.
Troubleshooting Guide
Problem 1: I am observing significant cytotoxicity in my wild-type (HR-proficient) cell line at high concentrations of this compound.
-
Possible Cause: This could be an off-target effect, as wild-type cells should be less sensitive to PARP inhibition alone. At high concentrations, this compound may be inhibiting other cellular processes.
-
Troubleshooting Steps:
-
Verify IC50 Values: Compare your effective concentration to the known enzymatic IC50 for PARP1/2 and the cytotoxic IC50 in HR-deficient vs. HR-proficient cell lines (see Tables 1 and 2).
-
Perform a Cell Cycle Analysis: Use flow cytometry to determine if the cytotoxicity is preceded by a significant cell cycle arrest, which could indicate an off-target effect on cell division machinery.[6][8]
-
Use a Lower Concentration Range: Titrate this compound to a concentration that effectively inhibits PARP activity without causing widespread death in wild-type cells. A direct measure of PARP activity can confirm target engagement at these lower concentrations.
-
Problem 2: My IC50 value for this compound varies significantly between experiments.
-
Possible Cause: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell density at the time of seeding, passage number, and media components.
-
Prepare Fresh Drug Dilutions: this compound should be freshly diluted for each experiment from a validated stock solution to avoid degradation.
-
Check for Edge Effects: In plate-based assays, cells in the outer wells can behave differently. Consider excluding these wells from your analysis.
-
Validate Assay Choice: The type of viability assay used (e.g., MTT vs. clonogenic) can influence the apparent IC50.[4]
-
Problem 3: I am not observing the expected synthetic lethality in my BRCA-mutant cell line.
-
Possible Cause: The cells may have developed resistance to this compound, or the experimental conditions may not be optimal.
-
Troubleshooting Steps:
-
Confirm Cell Line Authenticity and BRCA Status: Verify the cell line's identity and ensure the BRCA mutation is present and results in a functional defect in homologous recombination.
-
Assess PARP1/2 Expression: Confirm that the target proteins, PARP1 and PARP2, are expressed in your cell line.
-
Increase Incubation Time: The cytotoxic effects of PARP inhibitors can take time to manifest. Consider extending the treatment duration.
-
Test for Resistance Mechanisms: Acquired resistance can occur through various mechanisms, including the upregulation of drug efflux pumps or secondary mutations that restore HR function.[9][10]
-
Quantitative Data Summary
Table 1: this compound On-Target Enzymatic Inhibition
| Target | IC50 (nM) | Assay Type |
| PARP1 | 5 | Cell-free |
| PARP2 | 1 | Cell-free |
Data sourced from MedChemExpress and Selleck Chemicals.[1][2]
Table 2: this compound Cell-Based Assay IC50 Values
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Assay Type |
| HCT116 | Colorectal Cancer | Wild-Type | 2.80 | Not Specified |
| HCT15 | Colorectal Cancer | Wild-Type | 4.75 | Not Specified |
| SW480 | Colorectal Cancer | Wild-Type | 12.42 | Not Specified |
| LNCaP | Prostate Cancer | Mutant (BRCA2) | Varies (sensitive) | Cell Viability |
| C4-2B | Prostate Cancer | Mutant (BRCA2) | Varies (sensitive) | Cell Viability |
| DU145 | Prostate Cancer | Wild-Type | Varies (sensitive) | Cell Viability |
| Various Breast | Breast Cancer | Varies | 0.6 - 19.8 | MTT & Colony Formation |
| Caov3 | Ovarian Cancer | Wild-Type | 10.68 | SRB |
| COV362 | Ovarian Cancer | Mutant (BRCA1) | 80.68 | SRB |
| PEO1 | Ovarian Cancer | Mutant (BRCA2) | 109 | SRB |
IC50 values can vary significantly based on the assay type and experimental conditions.[4][9][11][12]
Experimental Protocols
1. PARP Activity Assay (Colorimetric)
This protocol provides a general workflow for measuring PARP activity in cell lysates.
-
Cell Lysis: Harvest and lyse cells according to the manufacturer's protocol of a commercially available PARP assay kit.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA assay.
-
Assay Procedure:
-
Normalize the protein concentration for all samples.
-
Add cell lysates to a histone-coated 96-well plate.
-
Add biotinylated NAD+ to initiate the PARP reaction.
-
Incubate to allow for the incorporation of biotinylated poly(ADP-ribose) onto the histone proteins.
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate and add a colorimetric HRP substrate.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to PARP activity.
2. Cell Viability Assay (MTT)
This protocol outlines the steps for assessing cell viability following this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]
3. Cell Cycle Analysis (Flow Cytometry)
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.
-
Cell Treatment: Culture cells to a desired confluency and treat with this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][14][15]
Visualizations
Caption: this compound's mechanism of action and potential off-target effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PARP assay [assay-protocol.com]
- 4. Comparative antiproliferative effects of iniparib and this compound on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metastatic property - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Strategies to address acquired resistance to Olaparib in cell lines
Welcome to the technical support center for researchers encountering acquired resistance to Olaparib in cell line models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you understand and address this compound resistance in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line has become resistant. What are the common underlying mechanisms?
A1: Acquired resistance to this compound is a multifaceted issue. Several key mechanisms have been identified in preclinical models:
-
Restoration of Homologous Recombination (HR) Repair: This is a primary mechanism of resistance. It can occur through secondary or reversion mutations in BRCA1/2 genes that restore their function, or through epigenetic changes that lead to re-expression of BRCA proteins.[1][2][3] Loss of factors that suppress HR, such as 53BP1, can also contribute.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][5][6][7][8]
-
Alterations in PARP1: Mutations in the PARP1 gene can prevent this compound from binding to or trapping the PARP1 enzyme on DNA, which is a key part of its cytotoxic effect.[9][10][11]
-
Replication Fork Stabilization: Cancer cells can develop mechanisms to protect stalled replication forks from degradation, even in the presence of PARP inhibitors, thereby avoiding the accumulation of lethal DNA double-strand breaks.[2][3][9]
-
Activation of Alternative DNA Repair Pathways: Upregulation of other DNA repair pathways, such as non-homologous end joining (NHEJ) or alternative end-joining (alt-EJ), can compensate for the inhibition of PARP-mediated repair.[12]
Q2: How can I confirm the mechanism of resistance in my cell line?
A2: A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Genomic and Transcriptomic Analysis: Perform DNA sequencing to identify secondary or reversion mutations in BRCA1/2 and other HR-related genes. Use quantitative PCR (qPCR) or RNA-sequencing to assess the expression levels of genes like ABCB1 and key HR pathway components.
-
Protein Expression Analysis: Use Western blotting to check for the restoration of BRCA1/2 protein expression or the overexpression of P-glycoprotein.
-
Functional Assays: Conduct functional assays to assess HR proficiency, such as the RAD51 foci formation assay. To evaluate drug efflux, you can use fluorescent substrates of P-gp or perform drug accumulation assays.
Q3: I suspect my cells are overexpressing drug efflux pumps. How can I test this and what can I do?
A3: To investigate the role of drug efflux pumps, you can perform a qPCR or Western blot for ABCB1/P-gp. Functionally, you can co-administer this compound with a P-gp inhibitor, such as verapamil (B1683045) or tariquidar.[5][13] A restoration of sensitivity to this compound in the presence of the inhibitor would suggest that drug efflux is a significant resistance mechanism.
Q4: Are there combination therapies I can explore in my resistant cell lines?
A4: Yes, several combination strategies are being investigated to overcome this compound resistance:
-
ATR/CHK1 Inhibitors: These inhibitors target the replication stress response pathway and can re-sensitize resistant cells to PARP inhibitors.[2][14]
-
PI3K/AKT Inhibitors: The PI3K/AKT pathway is involved in DNA repair, and its inhibition can induce HR deficiency, potentially restoring sensitivity to this compound.[14][15]
-
Anti-angiogenic Agents: Drugs like cediranib (B1683797) and bevacizumab, which inhibit VEGF, have shown synergistic effects with this compound.[2][15]
-
WEE1 Inhibitors: WEE1 is a key regulator of the G2/M cell cycle checkpoint. Its inhibition can enhance the cytotoxic effects of PARP inhibitors in resistant cells.[2][16]
-
Epigenetic Drugs: Inhibitors of BET proteins have been shown to downregulate the expression of HR genes like BRCA1 and RAD51, potentially re-sensitizing cells to this compound.[17]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Action |
| Gradual increase in this compound IC50 over time | Development of acquired resistance. | 1. Confirm resistance with a dose-response curve and compare to the parental cell line. 2. Investigate the underlying mechanism (see FAQs). 3. Consider establishing a panel of resistant clones for further characterization. |
| Loss of sensitivity to other DNA damaging agents (e.g., cisplatin) | Cross-resistance, potentially due to restored HR function or increased drug efflux. | 1. Test the sensitivity of your resistant line to a panel of DNA damaging agents. 2. If cross-resistance is observed, investigate mechanisms like BRCA1/2 reversion mutations or ABCB1 upregulation. |
| No change in BRCA1/2 sequence or expression, but cells are resistant | Resistance may be driven by other mechanisms such as replication fork stabilization, altered PARP1, or activation of alternative repair pathways. | 1. Perform a RAD51 foci formation assay to functionally assess HR capacity. 2. Sequence the PARP1 gene for potential mutations. 3. Investigate the expression of genes involved in other DNA repair pathways. |
| Variability in resistance levels between different clones | Heterogeneity in the resistant population. | 1. Isolate and characterize individual resistant clones to identify different resistance mechanisms. 2. This can provide a more comprehensive understanding of the evolutionary pathways to resistance. |
Quantitative Data Summary
Table 1: Experimentally Induced this compound Resistance in Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase | Reference |
| MDAMB436 | Breast Cancer | ~0.005 | 0.2 | ~40 | [1] |
| HCC1428 | Breast Cancer | 0.2 | 2 | 10 | [1] |
| LNCaP | Prostate Cancer | Not specified | Not specified | 4.41 | [18] |
| C4-2B | Prostate Cancer | Not specified | Not specified | 28.9 | [18] |
| DU145 | Prostate Cancer | Not specified | Not specified | 3.78 | [18] |
| UWB1.289 | Ovarian Cancer | 0.690 | 6.741 | 9.8 | [19] |
| UWB1.289+BRCA1 | Ovarian Cancer | 3.558 | 26.22 | 7.4 | [19] |
Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol describes a common method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell culture flasks/plates
-
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Begin by continuously culturing the parental cells in medium containing this compound at a concentration equal to or slightly below the IC50.
-
Monitor cell viability and proliferation. Initially, a significant portion of the cells may die.
-
Once the cell population recovers and resumes stable growth, gradually increase the concentration of this compound in the culture medium. The increment of concentration increase will depend on the cell line's tolerance.
-
Repeat the process of gradual dose escalation over a period of several months.[1][18]
-
Periodically, perform cell viability assays to determine the new IC50 and confirm the development of resistance.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be maintained in a medium containing a constant, high concentration of this compound.
-
It is advisable to cryopreserve aliquots of the resistant cells at different stages of the selection process.
-
2. RAD51 Foci Formation Assay
This immunofluorescence-based assay is used to assess the functional status of the homologous recombination repair pathway.
-
Materials:
-
Parental and this compound-resistant cell lines
-
Glass coverslips
-
Cell culture plates
-
DNA damaging agent (e.g., ionizing radiation or Mitomycin C)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach overnight.
-
Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., 10 Gy of ionizing radiation).
-
Incubate the cells for a specific time (e.g., 4-6 hours) to allow for the formation of RAD51 foci.
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus) in at least 100 cells per condition. An increase in RAD51 foci formation in resistant cells compared to sensitive cells (in a BRCA-mutant background) suggests restoration of HR function.
-
Visualizations
Caption: Mechanisms of this compound action and acquired resistance.
Caption: Workflow for studying this compound resistance.
Caption: Combination therapies for this compound resistance.
References
- 1. Multi-omics Characterization of Acquired this compound Resistance in BRCA1 and BRCA2 Mutant Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming PARPi resistance: Preclinical and clinical evidence in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exposure to escalating this compound does not induce acquired resistance to PARPi and to other chemotherapeutic compounds in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cumulative defects in DNA repair pathways drive the PARP inhibitor response in high-grade serous epithelial ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jneonatalsurg.com [jneonatalsurg.com]
- 17. oncotarget.com [oncotarget.com]
- 18. Development of this compound-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Olaparib-Induced Bone marrow Toxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing bone marrow toxicity of Olaparib in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological toxicities observed with this compound in preclinical models?
A1: The most frequently reported hematological toxicities in preclinical models of this compound administration include anemia, neutropenia, and thrombocytopenia.[1] In some cases, prolonged treatment can lead to broader myelosuppression, affecting multiple hematopoietic lineages.[2]
Q2: What is the primary mechanism behind this compound-induced bone marrow toxicity?
A2: this compound-induced bone marrow toxicity is largely mediated through the activation of the p53 pathway in response to DNA damage in hematopoietic stem and progenitor cells.[2] This can lead to cell cycle arrest and apoptosis of these critical cell populations.
Q3: Can this compound exacerbate the myelosuppressive effects of chemotherapy?
A3: Yes, clinical and preclinical studies have shown that combining this compound with DNA-damaging chemotherapeutic agents can potentiate and prolong myelosuppressive toxicity.[3][4] This is a critical consideration when designing combination therapy studies.
Q4: Are there strategies to mitigate this compound-induced bone marrow toxicity in preclinical studies?
A4: One promising strategy is the use of a "gapped" or sequential dosing schedule when combining this compound with chemotherapy. Allowing a 24-48 hour window between the administration of the chemotherapeutic agent and this compound may allow for the recovery of bone marrow cells from the initial insult, thus reducing overall toxicity.[5][6]
Q5: What are the key assays for assessing this compound's impact on the bone marrow?
A5: The foundational assays for evaluating bone marrow toxicity include:
-
Complete Blood Counts (CBC): To assess peripheral blood cell numbers.
-
Bone Marrow Histology: To evaluate overall cellularity and morphology.[7]
-
Colony-Forming Cell (CFC) or Colony-Forming Unit (CFU) Assays: To determine the functional capacity of hematopoietic progenitors.
-
Flow Cytometry: To phenotype and quantify specific hematopoietic stem and progenitor cell (HSPC) populations.[8][9][10]
Troubleshooting Guides
Colony-Forming Cell (CFC/CFU) Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in colony counts between replicate plates. | - Inconsistent cell plating/seeding. - Uneven distribution of cells in methylcellulose (B11928114). - Pipetting errors. | - Ensure a single-cell suspension before plating. - Mix cells thoroughly but gently in the methylcellulose medium. - Use calibrated pipettes and consistent technique. - Perform experiments in triplicate to ensure reproducibility.[11] |
| Low or no colony formation in control (untreated) wells. | - Poor cell viability. - Suboptimal culture conditions (e.g., temperature, humidity, CO2). - Incorrect seeding density. - Issues with methylcellulose medium or cytokine supplements. | - Check cell viability using trypan blue exclusion before plating. - Verify incubator settings. - Optimize seeding density for your specific cell type. - Use fresh, quality-controlled reagents.[11] |
| Difficulty distinguishing between different colony types (e.g., CFU-GM, BFU-E). | - Inexperienced observer. - Suboptimal microscope optics. - Overgrowth or merging of colonies. | - Refer to colony morphology guides and atlases. - Use a high-quality inverted microscope. - Adjust seeding density to prevent colony merging. |
Flow Cytometry for Hematopoietic Stem and Progenitor Cells (HSPCs)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution/separation of HSPC populations. | - Inadequate antibody titration. - Incorrect compensation settings. - High background staining. - Cell death or aggregation. | - Titrate each antibody to determine the optimal concentration. - Use single-stain controls for accurate compensation. - Include a viability dye (e.g., PI, 7-AAD) to exclude dead cells. - Use Fc block to reduce non-specific antibody binding. - Ensure proper cell handling to minimize aggregation.[9][12] |
| Low cell yield after staining. | - Excessive washing steps. - Cell death during the staining procedure. | - Minimize the number of centrifugation and washing steps. - Keep cells on ice and use cold buffers throughout the protocol. |
| Inconsistent results between experiments. | - Variation in animal age, sex, or background strain. - Inconsistent tissue processing and cell isolation. - Day-to-day variation in instrument performance. | - Standardize animal characteristics for each study. - Follow a consistent protocol for bone marrow isolation and single-cell suspension preparation. - Run daily quality control checks on the flow cytometer. |
Quantitative Data Summary
Table 1: Effect of this compound on Peripheral Blood Counts in Preclinical Models
| Parameter | Preclinical Model | This compound Dose & Duration | Observed Effect | Reference |
| Anemia | - | - | Increased risk of all-grade and G3-G4 anemia. | [1] |
| Neutropenia | - | - | Increased risk of all-grade neutropenia. | [1] |
| Thrombocytopenia | - | - | Increased risk of all-grade thrombocytopenia. | [1] |
Table 2: In Vitro Cytotoxicity of this compound in Pediatric Solid Tumor Cell Lines
| Cell Line Type | Median IC50 (µM) | Reference |
| Ewing Sarcoma | ≤ 1.5 | [4][13] |
| Medulloblastoma | ≤ 2.4 | [4][13] |
| Neuroblastoma | Variable | [4][13] |
| Osteosarcoma | Variable | [4][13] |
Experimental Protocols
Bone Marrow Colony-Forming Cell (CFC) Assay
Objective: To assess the in vitro proliferative capacity of hematopoietic progenitor cells following this compound treatment.
Materials:
-
Bone marrow cells isolated from control and this compound-treated animals.
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Methylcellulose-based medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO for murine cells).
-
35 mm culture dishes
Procedure:
-
Prepare a single-cell suspension of bone marrow cells.
-
Perform a viable cell count using a hemocytometer and trypan blue.
-
Dilute the cells to the desired seeding density in IMDM.
-
Add the cell suspension to the methylcellulose medium and vortex thoroughly.
-
Dispense the cell/methylcellulose mixture into 35 mm culture dishes using a syringe with a blunt-end needle, ensuring even distribution and no air bubbles.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days (depending on the species and colony types being assayed).
-
Score colonies under an inverted microscope based on their size and morphology. A colony is typically defined as a cluster of >50 cells.[11]
-
Calculate the number of colonies per 10^5 plated cells.
Flow Cytometry for Mouse Hematopoietic Stem and Progenitor Cells (HSPCs)
Objective: To identify and quantify various HSPC populations from the bone marrow of this compound-treated mice.
Materials:
-
Bone marrow cells from control and this compound-treated mice.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Fc block (e.g., anti-mouse CD16/32).
-
Fluorochrome-conjugated antibodies (see Table 3 for a common panel).
-
Viability dye (e.g., Propidium Iodide or 7-AAD).
Table 3: Example Antibody Panel for Mouse HSPC Analysis
| Target | Fluorochrome | Purpose |
| Lineage Cocktail (CD3e, B220, Gr-1, Mac-1, Ter119) | Biotin/APC | To exclude mature hematopoietic cells. |
| c-Kit (CD117) | PE | Marker for hematopoietic progenitors. |
| Sca-1 (Ly-6A/E) | PE-Cy7 | Marker for hematopoietic stem and progenitors. |
| CD34 | FITC | To distinguish between long-term and short-term HSCs. |
| CD150 (SLAMF1) | APC | Marker for long-term HSCs. |
| CD48 | Pacific Blue | Marker to exclude more mature progenitors. |
Procedure:
-
Prepare a single-cell suspension of bone marrow cells and perform a cell count.
-
Resuspend up to 1x10^7 cells in 100 µL of FACS buffer.
-
Add Fc block and incubate for 10 minutes on ice.
-
Add the antibody cocktail and incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer containing a viability dye.
-
Acquire events on a flow cytometer.
-
Analyze the data using appropriate gating strategies to identify HSPC populations (e.g., LSKs: Lineage-, Sca-1+, c-Kit+).[9]
Bone Marrow Histology
Objective: To evaluate the cellularity and architecture of the bone marrow following this compound treatment.
Materials:
-
Femurs or sternums from control and this compound-treated animals.
-
10% Neutral Buffered Formalin (NBF).
-
Decalcifying solution.
-
Paraffin (B1166041) wax.
-
Hematoxylin and Eosin (H&E) stain.
Procedure:
-
Dissect the femurs or sternums and fix them in 10% NBF for 24-48 hours.
-
Transfer the bones to a decalcifying solution until they are pliable.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 4-5 µm sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E.
-
Dehydrate and mount with a coverslip.
-
Examine the slides under a light microscope to assess bone marrow cellularity, the presence of all hematopoietic lineages, and any morphological abnormalities.[7]
Visualizations
Signaling Pathway
Caption: this compound-induced p53-mediated bone marrow toxicity pathway.
Experimental Workflow
Caption: Workflow for assessing this compound bone marrow toxicity.
References
- 1. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Long-term safety and anti-tumour activity of this compound monotherapy after combination with carboplatin and paclitaxel in patients with advanced breast, ovarian or fallopian tube cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the PARP Inhibitor, this compound, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. asancnd.com [asancnd.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. stemcell.com [stemcell.com]
- 10. Protocol for the isolation and characterization of mouse alveolar bone marrow hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Preclinical evaluation of the PARP inhibitor, this compound, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Olaparib Efficacy by Targeting Adaptive Response Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating strategies to enhance Olaparib efficacy by targeting adaptive response pathways. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Troubleshooting Guides
This section addresses specific experimental problems and provides potential solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound across experiments. | 1. Cell line instability or high passage number.2. Variability in cell seeding density.3. Inconsistent drug concentration or incubation time.4. Contamination (e.g., mycoplasma). | 1. Use low passage number cells and regularly perform cell line authentication.2. Optimize and standardize cell seeding density for each cell line.3. Ensure accurate preparation of drug dilutions and consistent incubation periods.4. Routinely test cell cultures for mycoplasma contamination. |
| No significant increase in DNA damage (Comet assay) after combination treatment compared to this compound alone. | 1. Suboptimal concentration of the second inhibitor.2. Inappropriate timing of drug administration.3. The targeted adaptive pathway is not the primary resistance mechanism in the cell line used. | 1. Perform a dose-response matrix to determine the optimal synergistic concentrations of both drugs.2. Test different drug administration schedules (e.g., sequential vs. co-administration).3. Profile the cell line for expression of key proteins in different adaptive response pathways (e.g., Western blot for HR proteins, PI3K/AKT pathway components). |
| Difficulty in detecting PARP1 trapping after this compound treatment. | 1. Inefficient chromatin fractionation.2. Low PARP1 expression in the cell line.3. Suboptimal antibody for PARP1 detection. | 1. Optimize the chromatin fractionation protocol to ensure clear separation of cytoplasmic, nuclear, and chromatin-bound proteins.2. Confirm PARP1 expression levels by Western blot of whole-cell lysates.3. Use a validated antibody specific for PARP1 that is known to work well for Western blotting. |
| High background in Western blots for DNA repair proteins (e.g., BRCA1, RAD51). | 1. Non-specific antibody binding.2. Insufficient blocking.3. High antibody concentration. | 1. Use a different antibody from a reputable supplier.2. Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or try a different blocking agent (e.g., 5% BSA instead of milk).3. Titrate the primary antibody to determine the optimal dilution (e.g., start with 1:1000 and test higher dilutions). |
II. Frequently Asked Questions (FAQs)
1. What are the major adaptive response pathways that contribute to this compound resistance?
The primary adaptive response pathways that lead to this compound resistance include:
-
Restoration of Homologous Recombination (HR) proficiency: This can occur through secondary mutations in BRCA1/2 genes that restore their function, or through the loss of proteins that inhibit HR, such as 53BP1.[1]
-
Increased drug efflux: Overexpression of drug efflux pumps, like P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.[1]
-
Alterations in replication fork dynamics: Stabilization of stalled replication forks, for instance through the loss of certain nucleases, can prevent the formation of the double-strand breaks that are toxic in HR-deficient cells.
-
Activation of pro-survival signaling pathways: Upregulation of pathways such as the PI3K/AKT/mTOR and FOXM1 signaling networks can promote cell survival and DNA repair, thereby counteracting the effects of this compound.
2. How can I determine which adaptive response pathway is active in my resistant cell line?
A multi-pronged approach is recommended:
-
Genomic analysis: Sequence the BRCA1/2 genes to identify any reversion mutations.
-
Protein expression analysis (Western Blot):
-
Assess the expression levels of key HR proteins (e.g., RAD51, BRCA1).
-
Examine the phosphorylation status of key signaling proteins (e.g., p-AKT, p-CHK1).
-
Check for the expression of drug efflux pumps (e.g., P-gp).
-
-
Functional assays:
-
RAD51 foci formation assay: To assess HR proficiency.
-
PARP trapping assay: To determine if reduced drug-target engagement is a factor.
-
3. What are some common combination strategies to overcome this compound resistance?
Targeting the identified adaptive response pathways with a second inhibitor is a common strategy. Examples include:
-
ATR or CHK1 inhibitors (e.g., AZD6738, MK-8776): To target the DNA damage response and cell cycle checkpoints, which are often upregulated in response to PARP inhibition.[2]
-
WEE1 inhibitors (e.g., AZD1775): To abrogate the G2/M checkpoint and push cells with DNA damage into mitosis, leading to mitotic catastrophe.
-
PI3K inhibitors (e.g., BKM120): To block the pro-survival signals from the PI3K/AKT pathway.
-
FOXM1 inhibitors (e.g., Thiostrepton): To suppress the FOXM1-mediated expression of HR repair genes.
4. I am not seeing a synergistic effect with my combination therapy. What could be the reason?
-
Incorrect dosing: The concentrations of one or both drugs may not be in the synergistic range. A checkerboard assay to test a wide range of concentrations for both drugs is crucial to determine the optimal synergistic ratio.
-
Cell line context: The chosen cell line may not rely on the pathway targeted by the second inhibitor for its resistance to this compound.
-
Timing of administration: The timing of drug addition (simultaneous vs. sequential) can significantly impact the outcome.
III. Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1/2 Status | This compound IC50 (µM) | Reference |
| A2780 | Ovarian | Wild-type | 6.00 | [3] |
| OVCAR-3 | Ovarian | Wild-type | 12.21 | [3] |
| PEO1 | Ovarian | BRCA2 mutant | 0.004 | [4] |
| MDA-MB-436 | Breast (TNBC) | BRCA1 mutant | 4.7 | [5] |
| HCC1937 | Breast (TNBC) | BRCA1 mutant | ~96 | [6] |
| MDA-MB-231 | Breast (TNBC) | Wild-type | 14 | [7] |
| MCF7 | Breast | Wild-type | 10 | [7] |
| HCT116 | Colorectal | Wild-type | 2.799 | |
| HCT15 | Colorectal | Wild-type | 4.745 | |
| SW480 | Colorectal | Wild-type | 12.42 |
Table 2: Synergistic Effects of this compound in Combination with Other Inhibitors
| Cell Line | Combination | Effect on IC50 / Synergy | Reference |
| UWB1 (Ovarian, BRCA1 mut) | This compound + AZD6738 (ATRi) | Synergistic (Bliss score: 17.2) | [8] |
| UWB1-R (this compound-resistant) | This compound + AZD6738 (ATRi) | Synergistic (Bliss score: 11.9) | [8] |
| UWB1 (Ovarian, BRCA1 mut) | This compound + MK-8776 (Chk1i) | Synergistic (Bliss score: 8.3) | [8] |
| UWB1-R (this compound-resistant) | This compound + MK-8776 (Chk1i) | Synergistic (Bliss score: 5.7) | [8] |
| ID8 F3 (Ovarian, Brca1 proficient) | This compound + AZD1775 (WEE1i) | This compound IC50 reduced from 12.99 µM to 0.61 µM | [9] |
| ID8 Brca1-/- (Ovarian, Brca1 deficient) | This compound + AZD1775 (WEE1i) | This compound IC50 reduced from 0.17 µM to 0.01 µM | [9] |
| SKOV3 (Ovarian, PIK3CA mut) | This compound + BKM120 (PI3Ki) | Synergistic inhibition of proliferation | [10] |
| HEYA8 (Ovarian, PIK3CA mut) | This compound + BKM120 (PI3Ki) | Synergistic inhibition of proliferation | [10] |
IV. Experimental Protocols
PARP Trapping Assay (Fluorescence Polarization)
This protocol is adapted from commercially available kits and published methods.[1][2][11][12][13][14][15][16]
Principle: This assay measures the ability of an inhibitor to trap PARP enzyme onto a fluorescently labeled DNA oligonucleotide. The binding of the large PARP protein to the small fluorescent DNA probe slows down the probe's rotation, resulting in an increase in fluorescence polarization (FP).
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Fluorescently labeled nicked DNA oligonucleotide
-
PARP trapping assay buffer
-
NAD+
-
Test inhibitor (e.g., this compound)
-
384-well black, flat-bottom plate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the PARP trapping assay buffer and the fluorescently labeled nicked DNA at their final concentrations.
-
Add Inhibitor: Add serial dilutions of the test inhibitor or vehicle control to the wells of the 384-well plate.
-
Add PARP Enzyme: Add the diluted PARP enzyme to all wells except the "no enzyme" control wells.
-
Incubate: Incubate the plate at room temperature for 30 minutes to allow the PARP enzyme to bind to the DNA and the inhibitor.
-
Initiate PARylation: Add NAD+ to the "no inhibitor" control wells to initiate auto-PARylation of the PARP enzyme, which will cause it to dissociate from the DNA. Add assay buffer without NAD+ to the "trapped" (inhibitor-containing) wells.
-
Read Fluorescence Polarization: Immediately read the fluorescence polarization on a plate reader.
-
Data Analysis: The increase in FP signal in the presence of the inhibitor compared to the NAD+-treated control is proportional to the PARP trapping activity.
Western Blot for DNA Repair Proteins (BRCA1, RAD51, PARP1)
This is a general protocol; optimization of antibody concentrations and incubation times may be required.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound action and adaptive response pathways with combination therapy targets.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Combination treatment with cisplatin, paclitaxel and this compound has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Effect of Trabectedin and this compound Combination Regimen in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Differential Metabolic Signature of Breast Cancer Cellular Response to this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Combined with an ATR or Chk1 Inhibitor as a Treatment Strategy for Acquired this compound-Resistant BRCA1 Mutant Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinations of ATR, Chk1 and Wee1 Inhibitors with this compound Are Active in this compound Resistant Brca1 Proficient and Deficient Murine Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective use of PI3K inhibitor BKM120 and PARP inhibitor this compound to treat PIK3CA mutant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. usbio.net [usbio.net]
- 18. BRCA1 (A8X9F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 19. BRCA1 Monoclonal Antibody (6B4) (MA1-23164) [thermofisher.com]
- 20. RAD51 antibody (14961-1-AP) | Proteintech [ptglab.com]
- 21. bioacademia.co.jp [bioacademia.co.jp]
- 22. bosterbio.com [bosterbio.com]
- 23. RAD51 Monoclonal Antibody (14B4) (MA1-23271) [thermofisher.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. ABclonal [abclonal.com]
- 28. PARP1 antibody (13371-1-AP) | Proteintech [ptglab.com]
Technical Support Center: P-glycoprotein Mediated Olaparib Efflux in Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating P-glycoprotein (P-gp) mediated Olaparib efflux in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which P-glycoprotein (P-gp) confers resistance to this compound?
A1: P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an ATP-dependent efflux pump.[1][2] When overexpressed in cancer cells, P-gp actively transports this compound out of the cell, reducing its intracellular concentration.[1][2][3] This prevents this compound from reaching its target, poly(ADP-ribose) polymerase (PARP), leading to decreased efficacy and the development of drug resistance.[1]
Q2: How can I determine if my cancer model has developed this compound resistance due to P-gp efflux?
A2: You can investigate P-gp-mediated resistance through several approaches:
-
Gene and Protein Expression Analysis: Assess the expression levels of ABCB1 (the gene encoding P-gp) using RT-qPCR and P-gp protein levels via Western blot or immunohistochemistry.[4][5] A significant upregulation in this compound-resistant cells compared to sensitive parental cells is a strong indicator. For instance, a 327-fold upregulation of ABCB1 was observed in this compound-resistant ovarian cancer cell lines.[4]
-
Functional Assays: Directly measure P-gp activity using functional assays. Common methods include fluorescent substrate accumulation assays (e.g., with Calcein-AM or Rhodamine 123) and bidirectional transport assays.[6][7]
-
Reversal of Resistance: Test whether P-gp inhibitors, such as tariquidar, verapamil, or elacridar, can restore sensitivity to this compound in your resistant model.[1][3][8]
Q3: Are all PARP inhibitors substrates for P-gp?
A3: No, not all PARP inhibitors are substrates for P-gp. While this compound is a known P-gp substrate, others like Veliparib and CEP-8983 do not appear to be.[9] Pamiparib is another PARP inhibitor that is not a P-gp substrate and has been shown to be effective in cancer models with high P-gp expression.[8][10] This difference can be exploited experimentally and potentially clinically to overcome P-gp-mediated resistance.
Q4: What are the typical concentrations of P-gp inhibitors used to reverse this compound resistance in vitro?
A4: The effective concentration of a P-gp inhibitor can vary depending on the cell line and specific experimental conditions. However, based on published studies, you can use the following as a starting point:
-
Verapamil: 50 µM[11]
-
Tariquidar: Can be used to resensitize tumors to PARP inhibitors, though specific in vitro concentrations require optimization for each cell line.[1][3]
-
Elacridar: Has been shown to reverse this compound resistance.[3]
It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration of the P-gp inhibitor for your specific cancer model.
Troubleshooting Guides
Problem 1: Inconsistent results in this compound sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly check for P-gp expression to ensure consistency. |
| Variable P-gp expression | Culture cells under consistent conditions (media, serum, passage number) as these can influence P-gp expression. Periodically verify P-gp levels via RT-qPCR or Western blot. |
| Assay variability | Ensure accurate and consistent cell seeding densities. Use a positive control (a known P-gp substrate like paclitaxel) and a negative control (a non-P-gp substrate PARP inhibitor like pamiparib).[8] |
| This compound degradation | Prepare fresh this compound solutions for each experiment. This compound stability can be affected by storage conditions and freeze-thaw cycles. |
Problem 2: Difficulty in quantifying intracellular this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Inefficient cell lysis and drug extraction | Optimize your sample preparation protocol. Acetonitrile-based precipitation is a common and effective method for this compound solubilization, cell lysis, and protein precipitation.[12] |
| Low assay sensitivity | Utilize a highly sensitive analytical method like UPLC-MS/MS, which can quantify this compound in the range of 1–300 ng/mL in cell lysates.[4] For lower concentrations, HPLC-ESI-MS/MS methods can achieve limits of quantification below 0.5 ng/mL.[13] |
| Matrix effects in mass spectrometry | Incorporate a stable isotopically labeled internal standard, such as 2H4-olaparib, for signal normalization to correct for matrix effects.[4] |
Quantitative Data Summary
Table 1: Analytical Methods for this compound Quantification
| Method | Matrix | Linear Range | Limit of Quantification (LOQ) | Reference |
| UPLC-MS/MS | Ovarian Cancer Cells | 1–300 ng/mL | 1 ng/mL | [4] |
| HPLC-ESI-MS/MS | Cell Culture Medium, Cytoplasm | 0.1–10 ng/mL | < 0.48 ng/mL | [13] |
| HPLC-ESI-MS/MS | Nuclei | 0.5–10 ng/mL | < 0.48 ng/mL | [13] |
| HPLC with UV detection | Breast Cancer Cells | 200–2000 ng/mL | 200 ng/mL | [12] |
Table 2: Examples of P-gp Upregulation in this compound-Resistant Models
| Cancer Type | Resistant Cell Line | Fold Increase in ABCB1 Expression | Reference |
| Ovarian Cancer | OC12 | 327-fold | [4] |
| Ovarian Cancer | A2780olaR | High P-gp expression | [8] |
| Breast Cancer | - | 2- to 85-fold | [3] |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for inducing this compound resistance in a cancer cell line through continuous exposure to escalating drug concentrations.[4]
-
Initial Treatment: Culture the parental (sensitive) cell line in standard conditions. Expose the cells to an initial concentration of this compound (e.g., the IC20) for 4 days, with a media change after 3 days.
-
Recovery Phase: Remove the this compound-containing medium and culture the cells in drug-free medium until they reach confluency. This is considered one treatment cycle.
-
Dose Escalation: For the subsequent treatment cycle, increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Repeat the treatment and recovery cycles, gradually increasing the this compound concentration.
-
Resistance Confirmation: After a sufficient number of cycles (e.g., 10 or more), confirm the resistant phenotype by comparing the IC50 value of the resistant cell line to the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Characterization: Characterize the resistant cell line for P-gp expression and function as described in other protocols.
Protocol 2: P-gp Functional Assay using Calcein-AM
This protocol provides a method to assess P-gp efflux activity using the fluorescent substrate Calcein-AM.[7]
-
Cell Seeding: Seed the sensitive and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation (Optional): To confirm P-gp specific efflux, pre-incubate a set of wells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour.
-
Calcein-AM Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with Calcein-AM (typically 0.25-1 µM) at 37°C for 30-60 minutes.
-
Fluorescence Measurement: After incubation, wash the cells to remove extracellular Calcein-AM. Measure the intracellular fluorescence of calcein (B42510) using a fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
Data Analysis: Compare the fluorescence intensity between the sensitive and resistant cells. Lower fluorescence in the resistant cells indicates increased efflux. An increase in fluorescence in the presence of a P-gp inhibitor confirms that the efflux is P-gp mediated.
Protocol 3: Quantification of Intracellular this compound by UPLC-MS/MS
This protocol outlines the steps for quantifying the intracellular concentration of this compound.[4]
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS to remove extracellular drug, and then harvest the cells by scraping or trypsinization. Count the cells to normalize the drug concentration per cell number.
-
Cell Lysis and Protein Precipitation: Resuspend the cell pellet in a known volume of lysis buffer. Add ice-cold acetonitrile (B52724) containing an internal standard (2H4-olaparib) to precipitate proteins and extract this compound. Vortex and incubate on ice.
-
Centrifugation and Supernatant Collection: Centrifuge the samples at high speed (e.g., >12,000 x g) at 4°C to pellet the precipitated protein and cell debris. Carefully collect the supernatant.
-
Sample Analysis: Analyze the supernatant using a validated UPLC-MS/MS method. The mass transition for this compound is m/z 435.2 ⟶ 367.2.
-
Quantification: Generate a standard curve with known concentrations of this compound to quantify the amount in your samples. Normalize the results to the cell number.
Visualizations
Caption: Mechanism of P-gp mediated this compound efflux and its inhibition.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a UPLC-MS/MS Method for Quantifying Intracellular this compound Levels in Resistant Ovarian Cancer Cells | MDPI [mdpi.com]
- 5. Chemical biology fluorescent tools for in vitro investigation of the multidrug resistant P-glycoprotein (P-gp) expression in tumor cells - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05093A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PARP Inhibitors as P-glyoprotein Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate this compound-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Characterization of this compound in Nanodelivery System and Target Cell Compartments by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Cell Cycle Effects of Olaparib Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected cell cycle effects observed during Olaparib treatment in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are arresting in the G2/M phase after this compound treatment. Is this the expected outcome?
A1: Yes, a robust G2/M cell cycle arrest is a primary and expected outcome of this compound treatment.[1][2] This is a direct consequence of the DNA Damage Response (DDR). This compound inhibits Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of DNA single-strand breaks (SSBs).[2][3] Inhibition of PARP leads to the accumulation of SSBs, which are then converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2][4] This accumulation of DNA damage triggers cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow for DNA repair.[2]
Q2: What is the underlying molecular mechanism of this compound-induced G2/M arrest?
A2: The G2/M arrest induced by this compound is primarily mediated by the ATM-Chk2-Cdc25c pathway.[2] The accumulation of DSBs activates the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR.[2] ATM then phosphorylates and activates the checkpoint kinase 2 (Chk2). Activated Chk2, in turn, phosphorylates and inactivates the cell division cycle 25C (Cdc25C) phosphatase.[2] Cdc25C is responsible for activating Cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry.[2] Inhibition of Cdc25C leads to the accumulation of inactive, phosphorylated CDK1, thus preventing the cell from transitioning from the G2 to the M phase.[2]
Q3: I observe a significant G2/M arrest with this compound, but not with another PARP inhibitor, Veliparib, at concentrations that yield similar levels of PARP inhibition. Why is there a difference?
A3: This is a documented phenomenon and highlights that different PARP inhibitors can have distinct off-target effects.[5][6][7] Studies have shown that this compound has a stronger effect on the cell cycle, inducing a more dramatic G2-phase accumulation compared to Veliparib, irrespective of their catalytic inhibitory potency.[5][6] This difference is attributed to this compound's significantly stronger ability to "trap" PARP-1 and -2 enzymes on the DNA at the site of damage.[5] These trapped PARP-DNA complexes are potent replication obstacles, leading to increased replicative stress and a more robust G2 arrest.[5]
Q4: My p53-null cell line shows a less pronounced G2/M arrest in response to this compound compared to my p53 wild-type cells. Is this expected?
A4: Yes, the effect of this compound on the cell cycle can be p53-dependent.[5][6][7] In p53 wild-type cells, this compound treatment leads to the upregulation of p53 and its downstream target p21.[6][7] p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in regulating the G2 checkpoint activation and maintaining G2-phase arrest.[5] In p53-null or p53-depleted cells, this response is blunted, resulting in a less significant G2 arrest.[5][6][8]
Q5: I have developed an this compound-resistant cell line, and it no longer shows a G2/M arrest upon treatment. What could be the reason?
A5: The abrogation of G2/M arrest is a characteristic of acquired resistance to this compound.[1][9] Resistant cells often develop mechanisms to bypass the DNA damage-induced checkpoint. This can involve the restoration of homologous recombination (HR) repair proficiency, for instance, through secondary mutations in BRCA2 that restore its function.[9] These resistant cells can also upregulate HR repair-promoting factors like BRCA1, BRCA2, and RAD51.[9] By efficiently repairing the DNA damage, the cells avoid triggering the G2/M checkpoint.[1] Interestingly, these resistant cells may become more reliant on other cell cycle regulators, and targeting CDK1 has been shown to overcome this acquired resistance.[1][10][11]
Q6: After prolonged this compound treatment, I am observing an increase in multinucleated cells and other abnormal nuclear morphologies. What is happening?
A6: You are likely observing mitotic catastrophe.[12][13][14] In some cell lines, particularly those with deficiencies in other DNA damage response proteins like ATM, this compound can induce this form of cell death.[12][13][14] Instead of undergoing apoptosis, cells that fail to properly arrest and repair DNA damage may enter mitosis prematurely. This leads to severe chromosomal abnormalities, failure of cytokinesis, and the formation of multiple micronuclei, ultimately resulting in cell death.[13]
Troubleshooting Guides
Issue 1: Inconsistent G2/M arrest between experiments.
-
Possible Cause 1: Cell Cycle Synchronization. If your cells are not properly synchronized at the start of the experiment, you may see variability in the percentage of cells arresting in G2/M.
-
Solution: Ensure a consistent cell synchronization protocol (e.g., serum starvation, nocodazole (B1683961) block) before this compound treatment.
-
-
Possible Cause 2: this compound Concentration and Treatment Duration. The magnitude of the G2/M arrest is dependent on the concentration of this compound and the duration of the treatment.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Refer to the data tables below for guidance.
-
-
Possible Cause 3: Cell Line Integrity. Genetic drift in cell lines over multiple passages can alter their response to drugs.
-
Solution: Use low-passage cells and periodically perform cell line authentication.
-
Issue 2: Unexpectedly high levels of apoptosis instead of G2/M arrest.
-
Possible Cause 1: High this compound Concentration. At very high concentrations, this compound can induce widespread DNA damage that triggers apoptosis directly, bypassing a sustained G2/M arrest.
-
Solution: Titrate down the concentration of this compound to a range that primarily induces G2/M arrest.
-
-
Possible Cause 2: Cell Line Sensitivity. Some cell lines, particularly those with underlying DNA repair defects, are highly sensitive to PARP inhibition and may rapidly undergo apoptosis.
-
Solution: Characterize the DNA repair pathway status of your cell line (e.g., BRCA1/2, ATM mutations).
-
Issue 3: No significant cell cycle effects observed.
-
Possible Cause 1: this compound Inactivity. The drug may have degraded.
-
Solution: Use fresh aliquots of this compound and store them correctly as per the manufacturer's instructions.
-
-
Possible Cause 2: Intrinsic or Acquired Resistance. Your cell line may be inherently resistant or may have developed resistance to this compound.
-
Solution: Verify the expression and activity of PARP1 in your cells. For suspected acquired resistance, consider sequencing key DNA repair genes like BRCA1/2 for reversion mutations.
-
Data Presentation
Table 1: Effect of this compound Concentration on G2/M Phase Arrest
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % of Cells in G2/M Phase (approx.) | Reference |
| U2OSDR-GFP | 8 | 72 | ~60% increase vs. untreated | [5] |
| JF-305 | 3 | 48 | ~2-fold increase vs. untreated | [15] |
Table 2: Comparison of G2/M Arrest Induced by this compound and Veliparib
| Cell Line | Drug | Concentration (µM) | Treatment Duration (hours) | % Increase in G2-Phase vs. Untreated | Reference |
| U2OSDR-GFP | This compound | 8 | 72 | ~60% | [5] |
| U2OSDR-GFP | Veliparib | 40 | 72 | Less significant than this compound | [5] |
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
-
Objective: To quantify the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence of PI, which allows for the quantification of cells in G0/G1, S, and G2/M phases.[5]
-
2. Western Blot Analysis for Cell Cycle and DNA Damage Response Proteins
-
Objective: To detect the expression levels of key proteins involved in the cell cycle and DNA damage response.
-
Methodology:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, p21, phospho-Chk1, Cyclin A).[6][7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Immunofluorescence for DNA Damage Foci
-
Objective: To visualize and quantify DNA double-strand breaks.
-
Methodology:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a DSB marker, such as γH2AX or RAD51.[12][15]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope and quantify the number of foci per cell.
-
Visualizations
Caption: this compound-induced G2/M arrest signaling pathway.
Caption: Experimental workflow for cell cycle analysis.
Caption: Logical relationship of this compound response.
References
- 1. This compound Induced Senescence is Bypassed through G2/M Checkpoint Override in this compound Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. New insights into PARP inhibitors' effect on cell cycle and homology-directed DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate this compound-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. urologytimes.com [urologytimes.com]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. The PARP inhibitor this compound induces significant killing of ATM-deficient lymphoid tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Olaparib and Other PARP Inhibitors in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the efficacy of Olaparib against other prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, including Niraparib, Rucaparib, and Talazoparib. This analysis is supported by data from key clinical trials and preclinical studies, with a focus on quantitative metrics and experimental methodologies.
The advent of PARP inhibitors has marked a significant milestone in precision oncology, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. By inducing synthetic lethality, these agents have demonstrated considerable efficacy in various solid tumors. While all PARP inhibitors share a common mechanism of action, notable differences in their clinical efficacy and pharmacological properties exist. This guide aims to provide a comprehensive comparison to inform further research and drug development efforts.
Mechanism of Action: Beyond Catalytic Inhibition
PARP inhibitors exert their cytotoxic effects primarily through the inhibition of the PARP enzyme, which plays a crucial role in the repair of DNA single-strand breaks (SSBs).[1] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[1] In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA1/2 mutations), this accumulation of DSBs leads to genomic instability and ultimately, apoptosis.[1][2] This concept is known as synthetic lethality.
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. This trapping of the PARP-DNA complex is considered more cytotoxic than the mere inhibition of its enzymatic activity.[3] The potency of PARP trapping varies among the different inhibitors and is a critical factor influencing their anti-tumor activity.[3]
Below is a diagram illustrating the PARP-mediated DNA repair pathway and the mechanism of action of PARP inhibitors.
References
Olaparib's Efficacy Across Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a cornerstone of targeted therapy for cancers with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations. This guide provides a comprehensive cross-validation of this compound's effects in various cancer models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Quantitative Efficacy of this compound
The efficacy of this compound varies across different cancer types and is significantly influenced by the genetic background of the cancer cells, especially the status of DNA repair genes like BRCA1 and BRCA2.
In Vitro Sensitivity of Cancer Cell Lines to this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a range of cancer cell lines. Lower IC50 values indicate greater potency.
| Cancer Type | Cell Line | BRCA Status | IC50 (µM) | Reference |
| Ovarian Cancer | PEO1 | BRCA2 mutant | 0.004 | [1] |
| OVCAR8 | Not Specified | 200 | [1] | |
| Breast Cancer | MDA-MB-436 | BRCA1 mutant | 4.7 | [1] |
| Bcap37 | Not Specified | Not Specified | [2][3] | |
| Colorectal Cancer | HCT116 | Not Specified | 2.799 | [1][4] |
| HCT15 | Not Specified | 4.745 | [1][4] | |
| SW480 | Not Specified | 12.42 | [1][4] | |
| Prostate Cancer | LNCaP | Not Specified | 4.41 (this compound-resistant) | [1] |
| C4-2B | Not Specified | 28.9 (this compound-resistant) | [1][5] | |
| DU145 | Not Specified | 3.78 (this compound-resistant) | [1] |
Note: IC50 values can vary between studies due to different experimental conditions, such as assay type (e.g., MTT, colony formation) and incubation time.[1]
In Vivo Tumor Growth Inhibition
Preclinical studies using patient-derived xenograft (PDX) models have demonstrated this compound's ability to inhibit tumor growth.
| Cancer Model | Treatment | Outcome | Reference |
| BRCA2-mutated Ovarian Cancer Xenograft | This compound | Significant inhibition of tumor growth | [6][7] |
| Hepatoblastoma PDX | This compound | Significantly reduced rate of tumor growth | [8] |
| High-Grade Serous Ovarian Cancer PDX | This compound + AT13387 (HSP90 inhibitor) | Synergistic inhibition of tumor growth in 8 of 14 models | [9] |
Signaling Pathway and Experimental Workflow
To understand the context of the experimental data, it is crucial to visualize the underlying biological pathways and the workflow of the key experiments.
Caption: Mechanism of synthetic lethality induced by this compound in BRCA-mutated cancer cells.
Caption: A generalized workflow for the in vitro cross-validation of this compound's effect.
Detailed Experimental Protocols
Standardized protocols are essential for the reproducibility and comparison of experimental data.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[10]
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11][12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
DNA Damage Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in low-melting-point agarose.
-
Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Electrophoresis: Perform electrophoresis under alkaline or neutral conditions. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[13]
Conclusion
This guide provides a comparative overview of this compound's efficacy across different cancer models, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflow aim to enhance the understanding of this compound's mechanism of action and the methods used for its evaluation. This information is intended to be a valuable resource for researchers and professionals in the field of oncology and drug development, facilitating further research and informed decision-making.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 3. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of this compound-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tumor growth inhibition by this compound in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Tumor Growth of Hepatoblastoma in Patient‐Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Analysis of Olaparib and Rucaparib
A deep dive into the preclinical data of two pioneering PARP inhibitors, Olaparib and Rucaparib, reveals nuances in their mechanisms of action, efficacy across various cancer models, and emerging resistance patterns. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies, to inform future research and clinical strategies.
This compound and Rucaparib, both potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, have revolutionized the treatment landscape for cancers with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations.[1][2] Their mechanism of action relies on the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand DNA break repair in HRR-deficient cells leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death.[3][4] While sharing a common therapeutic strategy, preclinical studies highlight subtle yet significant differences in their biochemical properties and cellular activities.
Mechanism of Action: Beyond Catalytic Inhibition
Both this compound and Rucaparib are potent inhibitors of PARP-1, PARP-2, and PARP-3.[1][5][6] Their primary function is to block the catalytic activity of these enzymes, which are crucial for the repair of single-strand DNA breaks.[3] However, a key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage.[7][8] This trapping of the PARP-DNA complex is considered to be more cytotoxic than the mere inhibition of PARP's enzymatic activity.[9] Preclinical evidence suggests that this compound and Rucaparib have a comparable and potent ability to trap PARP, which is significantly greater than some other PARP inhibitors like veliparib.[8][10]
dot
Caption: Mechanism of PARP inhibition and synthetic lethality.
Comparative Efficacy in Preclinical Models
In vitro studies have demonstrated the potent anti-proliferative activity of both this compound and Rucaparib in cancer cell lines with BRCA mutations or other HRR defects.[6][11] The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits cell growth by 50%.
| Drug | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Citation |
| This compound | Multiple Pediatric Solid Tumors | Various | Not specified | Median: 3.6 (Range: 1-33.8) | [9][11] |
| Rucaparib | BrKras (murine) | Ovarian | BRCA1 deficient | 0.084 | [12] |
| Rucaparib | C2Km (murine) | Ovarian | BRCA1 wild-type | 13 | [12] |
This table is a summary of representative data and not an exhaustive list.
In vivo studies using xenograft models, where human tumors are grown in immunocompromised mice, have further corroborated the anti-tumor activity of both drugs.[9][13] For instance, this compound has been shown to significantly inhibit tumor growth in Ewing sarcoma and neuroblastoma xenografts.[9][11] Similarly, Rucaparib has demonstrated efficacy in patient-derived xenograft (PDX) models with alterations in non-BRCA HRR genes, with outcomes comparable to those seen in BRCA1/2-altered models.[13]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of preclinical data, detailed experimental methodologies are crucial. Below are outlines of key assays used to evaluate PARP inhibitors.
PARP Inhibition Assay
Objective: To measure the ability of a compound to inhibit the enzymatic activity of PARP.
Methodology: This is often performed using a cell-free enzymatic assay. Recombinant PARP enzyme is incubated with a histone-coated plate, NAD+ (the substrate for PARP), and varying concentrations of the inhibitor (this compound or Rucaparib). The amount of poly(ADP-ribose) (PAR) produced is then quantified, typically using an anti-PAR antibody in an ELISA-based format. The IC50 value is calculated from the dose-response curve.
Cell Viability Assay
Objective: To determine the cytotoxic effect of the PARP inhibitor on cancer cells.
Methodology: A common method is the MTS or MTT assay. Cancer cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). A reagent (MTS or MTT) is then added, which is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance of the formazan is measured, which is proportional to the number of viable cells. The IC50 is determined by plotting cell viability against drug concentration.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the PARP inhibitor in a living organism.
Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a certain volume, mice are randomized into treatment and control groups. The treatment group receives the PARP inhibitor (e.g., this compound or Rucaparib) orally at a specific dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and may be used for further analysis, such as pharmacodynamic studies to assess PARP inhibition in the tumor tissue.
dot
Caption: General experimental workflow for preclinical evaluation.
Mechanisms of Resistance
A significant challenge in the clinical use of PARP inhibitors is the development of resistance. Preclinical studies have been instrumental in elucidating the underlying mechanisms, which can be broadly categorized as:
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 genes that restore their function are a common mechanism of acquired resistance.[14][15]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the PARP inhibitor.[16][17] Interestingly, some studies suggest that resistance to this compound can be mediated by P-gp, and this can be circumvented by using a PARP inhibitor that is a poor substrate for this pump.[17] Both this compound and Rucaparib have been implicated in resistance mechanisms involving drug efflux pumps.[16]
-
Loss of PARP1 Expression: Although less common, the loss of PARP1 expression can lead to resistance as the primary target of the drug is no longer present.
dot
Caption: Overview of preclinical resistance mechanisms.
Conclusion
Preclinical data demonstrate that both this compound and Rucaparib are highly effective PARP inhibitors with potent anti-tumor activity in HRR-deficient cancer models. Their ability to trap PARP on DNA is a critical component of their cytotoxic effect. While their overall mechanisms of action and efficacy are similar, subtle differences may exist in their interactions with specific cellular machinery, such as drug efflux pumps, which could have implications for clinical resistance. The continued exploration of these agents in preclinical models is essential for optimizing their clinical use, developing rational combination therapies, and overcoming resistance. This comparative guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - NCI [dctd.cancer.gov]
- 6. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Preclinical Evaluation of the PARP Inhibitor, this compound, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors in Prostate Cancer–the Preclinical Rationale and Current Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of the PARP inhibitor, this compound, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer | Annual Reviews [annualreviews.org]
- 15. researchgate.net [researchgate.net]
- 16. PARP Inhibitors Resistance: Mechanisms and Perspectives | MDPI [mdpi.com]
- 17. pnas.org [pnas.org]
Predicting Olaparib Sensitivity: A Comparative Guide to Validation Biomarkers
For researchers and drug development professionals navigating the landscape of PARP inhibitors, selecting the right patient population is paramount to clinical success. Olaparib, a cornerstone of this class, has demonstrated significant efficacy in tumors with deficiencies in the homologous recombination repair (HRR) pathway. However, identifying these sensitive tumors requires robust and validated biomarkers. This guide provides a comparative overview of key biomarkers used to predict this compound sensitivity, supported by experimental data from pivotal clinical trials.
Comparative Efficacy of this compound Across Biomarker-Defined Populations
The clinical benefit of this compound is most pronounced in patient populations stratified by specific molecular markers. Below is a summary of key clinical trial data demonstrating the efficacy of this compound in groups defined by BRCA1/2 mutations, Homologous Recombination Deficiency (HRD) status, and RAD51 foci levels.
Table 1: this compound Efficacy in Patients with BRCA1/2 Mutations
| Clinical Trial | Cancer Type | Treatment Arms | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Hazard Ratio (HR) for PFS/OS |
| SOLO1 [1] | Advanced Ovarian Cancer (1st-line maintenance) | This compound vs. Placebo | Germline or somatic BRCA1/2 mutation | Not Reached vs. 13.8 months | 7-year OS rate: 67.0% vs. 46.5%[2] | N/A | PFS: 0.30[1] OS: 0.55[2] |
| SOLO2 [3][4][5] | Relapsed Ovarian Cancer (maintenance) | This compound vs. Placebo | Germline BRCA1/2 mutation | 19.1 months vs. 5.5 months[4] | 51.7 months vs. 38.8 months[5] | N/A | PFS: 0.30[3][4] OS: 0.74[3] |
| OlympiA [6][7][8][9] | Early Breast Cancer (adjuvant) | This compound vs. Placebo | Germline BRCA1/2 mutation | 3-year invasive DFS rate: 85.9% vs. 77.1%[6] | 4-year OS: 89.8% vs. 86.4%[8] | N/A | Invasive DFS: 0.58[6] OS: 0.68[8][9] |
| PROfound [10][11][12][13] | Metastatic Castration-Resistant Prostate Cancer | This compound vs. Enzalutamide or Abiraterone | BRCA1/2 alterations | 9.8 months vs. 3.0 months[11] | 20.1 months vs. 14.4 months[13] | 33% vs. 2% | rPFS: 0.22[11][13] OS: 0.63[11][13] |
Table 2: this compound Efficacy Based on HRD Status (Myriad MyChoice® and Geneva HRD Test)
| Clinical Trial | Cancer Type | Treatment Arms | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Hazard Ratio (HR) for PFS/OS |
| PAOLA-1 [14][15][16][17] | Advanced Ovarian Cancer (1st-line maintenance) | This compound + Bevacizumab vs. Placebo + Bevacizumab | HRD-positive (Myriad MyChoice®) | 22.1 months vs. 16.6 months | 5-year OS rate: 65.5% vs. 48.4%[2] | PFS: 0.33[17] OS: 0.62[2] |
| PAOLA-1 [14][15][16] | Advanced Ovarian Cancer (1st-line maintenance) | This compound + Bevacizumab vs. Placebo + Bevacizumab | HRD-positive (Geneva HRD Test) | Not Reached vs. 16.6 months | Median OS Not Reached vs. 52.0 months | PFS: 0.41[14][15][16] OS: 0.56[14][15][16] |
| LIGHT [2][18] | Relapsed Ovarian Cancer (treatment) | This compound Monotherapy | HRD-positive (non-BRCAm) | 7.2 months | 18-month OS rate: 78.6% | N/A |
| LIGHT [2][18] | Relapsed Ovarian Cancer (treatment) | This compound Monotherapy | HRD-negative | 5.4 months | 18-month OS rate: 59.6% | N/A |
Table 3: this compound Efficacy Based on RAD51 Foci Status
| Clinical Trial | Cancer Type | Treatment Arms | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Hazard Ratio (HR) for PFS |
| RADIOLA [19][20] | Metastatic Breast Cancer | This compound Monotherapy | BRCA1/2 or PALB2 mutations, RAD51-low | 7.1 months | 68.3% | 0.51 |
| RADIOLA [20] | Metastatic Breast Cancer | This compound Monotherapy | BRCA1/2 or PALB2 mutations, RAD51-high | 5.6 months | 21.4% | 0.51 |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental procedures is crucial for understanding and implementing biomarker strategies.
Caption: Mechanism of synthetic lethality with this compound in HR-deficient cells.
Caption: Experimental workflow for validating a predictive biomarker for this compound.
Caption: Logical relationship between key biomarkers for predicting this compound sensitivity.
Experimental Protocols
Detailed and standardized methodologies are essential for the reliable assessment of biomarkers. Below are protocols for two key assays.
Myriad MyChoice® CDx HRD Testing Protocol Overview
The Myriad MyChoice® CDx is an FDA-approved companion diagnostic for this compound. It assesses Homologous Recombination Deficiency (HRD) by combining two key analyses: tumor BRCA1 and BRCA2 (tBRCA) mutation status and a Genomic Instability Score (GIS).[21][22][23]
-
Sample Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is the required sample type.
-
An H&E stained slide is reviewed by a pathologist to confirm the presence of sufficient tumor tissue (typically at least 20% tumor purity).[23]
-
-
DNA Extraction:
-
Genomic DNA is extracted from the FFPE tumor tissue sections.
-
-
Next-Generation Sequencing (NGS):
-
The extracted DNA undergoes NGS to detect sequence variants and large rearrangements in the BRCA1 and BRCA2 genes. This identifies both somatic and germline mutations present in the tumor.[22]
-
-
Genomic Instability Score (GIS) Calculation:
-
The GIS is a composite score derived from three measures of genomic instability, also assessed via NGS data:[21]
-
Loss of Heterozygosity (LOH): The number of sub-chromosomal regions with loss of one parental allele.
-
Telomeric Allelic Imbalance (TAI): The number of regions with allelic imbalance that extend to the telomere but do not cross the centromere.
-
Large-scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.
-
-
These three scores are combined using a proprietary algorithm to generate the final GIS.
-
-
HRD Status Determination:
Immunofluorescence Staining for RAD51 Foci in FFPE Tissues
This protocol is adapted from established methods for the detection of RAD51 foci, a functional biomarker of HRR activity.[24][25][26] A low number of RAD51 foci in proliferating (geminin-positive) cells indicates HRD and predicts sensitivity to this compound.[27]
-
Deparaffinization and Rehydration:
-
Immerse FFPE slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 5 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).
-
Rinse with distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval buffer (e.g., DAKO Antigen Retrieval Buffer, pH 9.0).
-
Heat in a steamer or water bath at 97°C for 20 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse with Phosphate-Buffered Saline (PBS).
-
-
Permeabilization and Blocking:
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block with a blocking buffer (e.g., 5% goat serum, 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (e.g., rabbit anti-RAD51 and mouse anti-Geminin) in blocking buffer.
-
Incubate slides with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Dilute fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) in blocking buffer.
-
Incubate slides with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides with PBS (3 x 5 minutes).
-
Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
Wash with PBS.
-
Mount with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Score at least 100 geminin-positive cells.
-
A cell is considered RAD51-positive if it contains ≥5 RAD51 nuclear foci.
-
The RAD51 score is the percentage of geminin-positive cells that are also RAD51-positive. A low score (e.g., <10%) is indicative of HRD.[20]
-
References
- 1. Efficacy of Maintenance this compound for Patients With Newly Diagnosed Advanced Ovarian Cancer With a BRCA Mutation: Subgroup Analysis Findings From the SOLO1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as treatment for platinum‐sensitive relapsed ovarian cancer by BRCA mutation and homologous recombination deficiency: Phase 2 LIGHT study final overall survival analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. LYNPARZA™ (this compound) Phase III SOLO-2 data demonstrated progression-free survival benefit in BRCA-mutated ovarian cancer as maintenance therapy [astrazeneca-us.com]
- 5. lynparzahcp.com [lynparzahcp.com]
- 6. OlympiA Trial Adjuvant this compound Extends Disease-Free Survival in BRCA-Mutated Early Breast Cancer - The ASCO Post [ascopost.com]
- 7. OlympiA: this compound continues to demonstrate improved OS, IDFS and DDFS in patients with BRCA1/2-mutated HER2-negative high-risk early breast cancer - Articles - Oncology · Hematology | healthbook [healthbook.org]
- 8. Overall survival in the OlympiA phase III trial of adjuvant this compound in patients with germline pathogenic variants in BRCA1/2 and high-risk, early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. urotoday.com [urotoday.com]
- 11. Outcomes With this compound in Metastatic Castration-Resistant Prostate Cancer and BRCA Alterations in the PROfound Trial - The ASCO Post [ascopost.com]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. ascopubs.org [ascopubs.org]
- 14. onclive.com [onclive.com]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. lynparzahcp.com [lynparzahcp.com]
- 18. This compound treatment for platinum-sensitive relapsed ovarian cancer by BRCA mutation and homologous recombination deficiency status Phase II LIGHT study primary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The RADIOLA study identifies a complementary functional biomarker capable of distinguishing which patients with gBRCA, HER2-negative metastatic breast cancer may have up to a seven-fold higher likelihood of responding to this compound – SOLTI [gruposolti.org]
- 20. onclive.com [onclive.com]
- 21. myriad.com [myriad.com]
- 22. myriad.com [myriad.com]
- 23. lynparzahcp.com [lynparzahcp.com]
- 24. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. systemsbioe.org [systemsbioe.org]
- 26. Manual Immunofluorescence of Formalin-Fixed Paraffin-Embedded Human Tumor Tissues | Springer Nature Experiments [experiments.springernature.com]
- 27. Basal expression of RAD51 foci predicts this compound response in patient-derived ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Olaparib in BRCA-Mutated Cancers: A Comparative Analysis of Germline vs. Somatic Mutations
For Immediate Release
A comprehensive review of pivotal clinical trials reveals comparable efficacy of the PARP inhibitor Olaparib in patients with both germline (inherited) and somatic (tumor-acquired) BRCA1/2 mutations across various cancer types, particularly in ovarian and breast cancer. This guide provides a detailed comparison of this compound's performance, supported by experimental data from key studies, to inform researchers, clinicians, and drug development professionals.
Quantitative Analysis of Clinical Efficacy
The efficacy of this compound in patients harboring germline versus somatic BRCA mutations has been evaluated in several key clinical trials. The data presented below summarizes the primary endpoints from these studies, demonstrating similar outcomes in terms of Progression-Free Survival (PFS), Overall Survival (OS), and Objective Response Rate (ORR).
Table 1: Progression-Free Survival (PFS) in Patients Treated with this compound
| Clinical Trial | Cancer Type | Germline BRCA Mutation (Median PFS) | Somatic BRCA Mutation (Median PFS) |
| ORZORA | Platinum-Sensitive Relapsed Ovarian Cancer | 19.3 months | 16.6 months |
| Study 19 [1][2] | Platinum-Sensitive Relapsed Ovarian Cancer | 11.2 months | Comparable benefit to germline |
| TBCRC 048 [3] | Metastatic Breast Cancer | Not directly compared | 7.2 months |
Table 2: Overall Survival (OS) in Patients Treated with this compound
| Clinical Trial | Cancer Type | Germline BRCA Mutation (Median OS) | Somatic BRCA Mutation (Median OS) |
| LIGHT Study [4] | Platinum-Sensitive Relapsed Ovarian Cancer | 18-month OS rate: 86.4% | 18-month OS rate: 88.0% |
| ORZORA (final analysis) [5][6] | Platinum-Sensitive Relapsed Ovarian Cancer | 47.4 months | 43.2 months |
Table 3: Objective Response Rate (ORR) in Patients Treated with this compound
| Clinical Trial | Cancer Type | Germline BRCA Mutation (ORR) | Somatic BRCA Mutation (ORR) |
| LIGHT Study [4] | Platinum-Sensitive Relapsed Ovarian Cancer | 69.3% | 64.0% |
| Belgian Precision Study [7][8][9][10] | Advanced Cancers (Tumor-Agnostic) | No significant difference observed | No significant difference observed |
| TBCRC 048 [3] | Metastatic Breast Cancer | Not directly compared | 37% |
Experimental Protocols
The following sections detail the methodologies employed in the key clinical trials cited in this guide.
ORZORA Trial (NCT02476968)
-
Study Design: An open-label, single-arm, multicenter, phase IV trial.
-
Patient Population: Patients with platinum-sensitive relapsed ovarian cancer who had a complete or partial response to at least two prior lines of platinum-based chemotherapy.
-
Mutation Analysis: Patients were screened for both germline and somatic BRCA mutations. The specific assays used for mutation detection were not detailed in the provided search results.
-
Treatment Regimen: this compound was administered at a dose of 400 mg twice daily until disease progression or discontinuation.
LIGHT Study (NCT02983799)
-
Study Design: An open-label, non-randomized, non-comparative, multicenter, phase II trial.[4]
-
Patient Population: Patients with platinum-sensitive relapsed ovarian cancer who had received one or more prior lines of platinum-based chemotherapy.[4]
-
Mutation Analysis: Patients were assigned to cohorts based on their known germline or somatic BRCA mutation status, or their homologous recombination deficiency (HRD) status.[4]
-
Treatment Regimen: this compound was administered as 300 mg tablets twice daily.[11]
Study 19 (NCT00753545)
-
Study Design: A randomized, double-blind, placebo-controlled, phase II trial.
-
Patient Population: Patients with platinum-sensitive, relapsed, high-grade serous ovarian cancer.[1]
-
Mutation Analysis: A retrospective analysis of germline and somatic BRCA mutation status was performed.[1] The study utilized an assay from Foundation Medicine for somatic mutation detection and Myriad's genetics assay for germline mutation analysis.[1]
-
Treatment Regimen: this compound maintenance therapy was administered at 400 mg twice daily.[2]
Belgian Precision Tumor-Agnostic Phase II Study
-
Study Design: An open-label, multi-cohort, phase II basket trial.[7][8][9][10]
-
Patient Population: Patients with various advanced cancers harboring a pathogenic mutation in homologous recombination repair (HRR) genes, including BRCA1 and BRCA2, who had progressed on standard of care.[7][8][9][10]
-
Mutation Analysis: Both germline and somatic mutations were identified through next-generation sequencing.[7]
-
Treatment Regimen: this compound was administered at a starting dose of 300 mg twice daily.[7]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PARP inhibition signaling pathway and a typical experimental workflow for the clinical trials.
Caption: PARP Inhibition Signaling Pathway
Caption: Experimental Workflow for this compound Clinical Trials
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound as treatment for platinum‐sensitive relapsed ovarian cancer by BRCA mutation and homologous recombination deficiency: Phase 2 LIGHT study final overall survival analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRECISION: the Belgian molecular profiling program of metastatic cancer for clinical decision and treatment assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progression-Free Survival Benefit from Maintenance this compound in Patients with Platinum-Sensitive Relapsed Ovarian Cancer by BRCA and Other Homologous Recombination Repair Gene Mutation Status (ORZORA Trial) [theoncologynurse.com]
- 8. DSpace [christie.openrepository.com]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Belgian precision studies with this compound and afatinib – MediMix Oncology [medimix.be]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Showdown: A Comparative Guide to Olaparib and Niraparib on PARP1/2 Engagement
For Immediate Release
In the landscape of targeted cancer therapy, PARP inhibitors have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways. This guide provides a detailed in vitro comparison of two leading PARP inhibitors, Olaparib and Niraparib, with a focus on their direct engagement with their primary targets, PARP1 and PARP2. This analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the nuanced differences between these two widely used therapeutic agents.
Executive Summary
This compound and Niraparib are both potent inhibitors of the PARP enzyme family, crucial for their clinical efficacy through the mechanism of synthetic lethality in BRCA-mutated cancers.[1][2] While both drugs target PARP1 and PARP2, their potency and trapping efficiencies exhibit notable differences. This guide synthesizes available in vitro data to illuminate these distinctions, providing a framework for experimental design and interpretation in preclinical research.
Quantitative Comparison of PARP1/2 Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Niraparib against PARP1 and PARP2 from in vitro enzymatic assays. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| This compound | 1 - 5 | 1 - 5 | [3][4][5] |
| Niraparib | 3.8 | 2.1 | [6] |
Note: IC50 values can vary between studies depending on the specific assay conditions, reagents, and recombinant enzyme sources used.
Mechanism of Action: Beyond Catalytic Inhibition
The anti-tumor effects of PARP inhibitors are driven by a dual mechanism: the inhibition of PARP's catalytic activity and the trapping of the PARP enzyme on DNA.[2][4] While catalytic inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains and the subsequent recruitment of DNA repair factors, PARP trapping creates a cytotoxic lesion that can obstruct DNA replication and transcription.[2][5] The efficiency of PARP trapping differs between inhibitors and is considered a key factor in their overall cytotoxicity.[7] Niraparib has been reported to be a more potent PARP trapping agent than this compound.[8][9]
Signaling Pathway and Experimental Workflow
To understand the context of PARP inhibition, it is crucial to visualize the DNA damage response pathway and the experimental workflows used to evaluate these inhibitors.
Caption: PARP1's role in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
Caption: A typical experimental workflow for the in vitro evaluation of PARP inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PARP inhibitors. Below are outlines of key experimental protocols.
PARP Enzymatic Assay (for IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of PARP1 or PARP2.
-
Reagents and Materials: Recombinant human PARP1 or PARP2 enzyme, activated DNA, NAD+ (substrate), biotinylated NAD+, streptavidin-coated plates, and a detection reagent (e.g., HRP-conjugated anti-PAR antibody).[1]
-
Assay Procedure:
-
Incubate the PARP enzyme with activated DNA in an assay buffer.
-
Add the test compound (this compound or Niraparib) at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Allow the reaction to proceed for a defined period at a specific temperature.
-
Stop the reaction and wash the plate to remove unincorporated NAD+.
-
Quantify the amount of incorporated biotinylated ADP-ribose by adding a streptavidin-conjugated detection reagent and measuring the signal (e.g., luminescence or fluorescence) with a plate reader.[1][10]
-
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[1]
In Vitro PARP Trapping Assay
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.
-
Reagents and Materials: Recombinant human PARP1 or PARP2, a radiolabeled or fluorescently labeled DNA oligonucleotide containing a single-strand break, and the test compound.[1]
-
Assay Procedure:
-
Incubate the PARP enzyme with the labeled DNA oligonucleotide in the presence of varying concentrations of the test compound.
-
Treat the mixture with a high-salt buffer or detergent to dissociate non-covalently bound proteins from the DNA.
-
Quantify the amount of PARP that remains bound (trapped) to the DNA using an appropriate detection method (e.g., scintillation counting for radiolabeled DNA, fluorescence for fluorescently labeled DNA).[1][2]
-
-
Data Analysis: An increase in the amount of PARP bound to the DNA in the presence of the inhibitor indicates PARP trapping. The potency of trapping can be compared between different inhibitors.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[3][11]
-
Cell Culture and Treatment: Culture cells to a suitable confluency and treat them with the PARP inhibitor (this compound or Niraparib) or a vehicle control.
-
Thermal Shift Protocol:
-
Harvest and lyse the cells.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Quantification: Analyze the amount of soluble PARP1 or PARP2 in the supernatant by Western blotting or other protein quantification methods.[11]
-
Data Analysis: Plot the amount of soluble PARP as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[11]
Conclusion
Both this compound and Niraparib are highly potent inhibitors of PARP1 and PARP2. While their enzymatic inhibition potencies are within a similar nanomolar range, differences in their ability to trap the PARP-DNA complex may contribute to variations in their cellular activities and clinical profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies and to further elucidate the intricate mechanisms of these important anti-cancer agents. A thorough understanding of these in vitro characteristics is paramount for the continued development and optimal clinical application of PARP inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy [mdpi.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
Next-Generation PARP1 Inhibitors Demonstrate Superior Selectivity Over Olaparib, Promising Reduced Toxicity
For Immediate Release
A new generation of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, including Saruparib (AZD5305), NMS-P118, and AZD9574, are demonstrating significantly higher selectivity for PARP1 over PARP2 compared to the first-generation inhibitor Olaparib. This enhanced selectivity profile, supported by extensive preclinical data, suggests the potential for a wider therapeutic window and reduced hematological toxicities for these emerging cancer therapies. This guide provides a comparative analysis of their selectivity, supported by experimental data and detailed methodologies for key assays.
The development of PARP inhibitors has revolutionized the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, particularly those with BRCA1/2 mutations.[1] First-generation PARP inhibitors, such as this compound, inhibit both PARP1 and PARP2.[1] While effective, the inhibition of PARP2 has been associated with dose-limiting hematological toxicities, as PARP2 plays a role in the survival of hematopoietic stem and progenitor cells.[2][3] Next-generation inhibitors have been engineered to specifically target PARP1, the primary enzyme involved in the DNA damage response, with the aim of maintaining anti-tumor efficacy while minimizing off-target effects.[4]
Quantitative Comparison of Inhibitor Selectivity
The selectivity of PARP inhibitors is a critical determinant of their therapeutic index. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for this compound and several next-generation PARP1 inhibitors against PARP1 and PARP2, highlighting the superior selectivity of the newer agents.
| Inhibitor | Target | Assay Type | IC50 / Kd (nM) | Selectivity (Fold) vs. PARP2 | Reference(s) |
| This compound | PARP1 | Biochemical (PARylation) | ~1-5 | ~0.2-1 | [5] |
| PARP2 | Biochemical (PARylation) | ~1 | [5] | ||
| Saruparib (AZD5305) | PARP1 | Biochemical (PARylation) | 1.55 | ~421 | [4][6] |
| PARP2 | Biochemical (PARylation) | 653 | [4][6] | ||
| PARP1 | Cellular (PARylation) | 3 | ~467 | [4][7] | |
| PARP2 | Cellular (PARylation) | 1400 | [4][7] | ||
| NMS-P118 | PARP1 | Binding (Kd) | 9 | ~154 | [8] |
| PARP2 | Binding (Kd) | 1390 | [8] | ||
| AZD9574 | PARP1 | Biochemical (Binding) | 1.2 | >8000 | [2][9] |
| PARP2 | Biochemical (Binding) | >10,000 | [2] |
Visualizing the PARP1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of PARP1 in single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in HRR-deficient cancer cells.
Caption: Mechanism of PARP1 inhibition and synthetic lethality.
Experimental Protocols
The evaluation of PARP inhibitor selectivity relies on a suite of robust biochemical and cellular assays. Detailed methodologies for these key experiments are provided below.
PARP1/PARP2 Enzymatic Activity (PARylation) Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of PARP1 and PARP2.
Principle: Recombinant PARP enzyme is incubated with a histone-coated plate, activated DNA, and the co-factor NAD+. The inhibitor's potency is determined by measuring the reduction in the formation of poly(ADP-ribose) (PAR) chains, often detected using an anti-PAR antibody or by quantifying the consumption of NAD+.
Detailed Methodology:
-
Plate Preparation: Coat a 96-well plate with histone H1 (10 µg/mL) overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT), activated DNA (e.g., salmon sperm DNA), and the test inhibitor at various concentrations.
-
Enzyme Addition: Add recombinant human PARP1 or PARP2 enzyme to the wells.
-
Reaction Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. After incubation, add a chemiluminescent HRP substrate and measure the signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
PARP Trapping Assay
This assay measures the ability of an inhibitor to trap PARP enzymes onto DNA, a key mechanism of cytotoxicity for many PARP inhibitors.
Principle: This assay often utilizes fluorescence polarization (FP). A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to the DNA, the complex tumbles slowly, resulting in high FP. Upon auto-PARylation (in the presence of NAD+), PARP dissociates from the DNA, leading to low FP. A trapping inhibitor prevents this dissociation, thus maintaining a high FP signal.[10][11]
Detailed Methodology:
-
Reagent Preparation: Prepare a master mix containing assay buffer, DTT, and a fluorescently labeled nicked DNA probe.[12]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells of a microplate.
-
Enzyme Addition: Add purified PARP1 or PARP2 enzyme to the wells and incubate to allow binding to the DNA probe.
-
Reaction Initiation: Add NAD+ to initiate the PARylation reaction and subsequent dissociation of non-trapped PARP.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: A higher FP signal in the presence of the inhibitor indicates PARP trapping.[10] Calculate the EC50 for trapping by plotting the FP signal against the inhibitor concentration.
References
- 1. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. How does AstraZeneca's PARP inhibitor differentiate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NMS-P118 | PARP | TargetMol [targetmol.com]
- 9. Discovery of novel radioligand [18F]AZD9574 for selective imaging of PARP1 in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. m.youtube.com [m.youtube.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Olaparib
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Olaparib, a potent PARP inhibitor. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This compound is classified as a hazardous substance, with potential risks including toxicity if swallowed and damage to fertility or an unborn child.[1] Therefore, all materials that come into contact with this compound must be treated as hazardous waste.
Hazard Profile of this compound
A summary of the key hazards associated with this compound is presented below. This information is derived from safety data sheets and underscores the importance of stringent disposal protocols.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Oral Toxicity | Toxic or harmful if swallowed.[1][2] | Ingestion |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][3][4] | Ingestion, Inhalation, Skin Contact |
| Skin Irritation | May cause skin irritation. | Skin Contact |
| Eye Irritation | May cause serious eye irritation. | Eye Contact |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Inhalation, Ingestion |
Experimental Protocol for this compound Disposal
The following step-by-step procedure must be followed for the disposal of this compound and any contaminated materials.
1. Waste Segregation and Collection:
-
At the Point of Generation: Proper segregation of waste is the first and most critical step.[1]
-
Identify Waste Streams: Differentiate between the following types of this compound waste:[1]
-
Grossly Contaminated Solids: Unused neat compound, heavily contaminated personal protective equipment (PPE) such as gloves, and labware (e.g., weigh boats, bench paper).
-
Trace Contaminated Sharps: Needles, scalpels, and other sharp instruments that have come into contact with this compound.
-
Trace Contaminated Liquids: Solvents, buffers, and other liquid solutions containing residual amounts of this compound.
-
Empty Containers: Original packaging for this compound.
-
2. Waste Containment:
-
Grossly Contaminated Solids: Place in a designated, robust, and leak-proof hazardous waste container.[1]
-
Trace Contaminated Sharps: Dispose of immediately in a designated sharps container that is puncture-resistant and leak-proof.
-
Trace Contaminated Liquids: Collect in a compatible, sealed, and shatter-resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[5] The rinsate must be collected and treated as hazardous waste.[6] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, though incineration is the preferred method for combustible packaging materials.[5]
3. Labeling of Waste Containers:
-
Immediate Labeling: Affix a hazardous waste label to each container as soon as the first item of waste is added.[1]
-
Complete Information: The label must include:[1]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Reproductive Hazard").
-
The accumulation start date.
-
4. Storage of Hazardous Waste:
-
Designated Area: Store all this compound waste in a designated, secure, and well-ventilated area.
-
Segregation: Keep this compound waste segregated from other incompatible waste streams.
-
Locked Storage: Store waste in a locked-up location to prevent unauthorized access.[2][5][7]
5. Final Disposal:
-
Professional Disposal: The primary and recommended method for the disposal of this compound waste is incineration by a licensed hazardous waste management vendor.[1][3][4][5]
-
Do Not Dispose via Drains or Regular Trash: Never dispose of this compound or contaminated materials down the drain or in the regular trash.[1][3][4][5][8] This is strictly prohibited and can lead to environmental contamination.
-
Institutional Protocols: Adhere strictly to your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS department for guidance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste from generation to final disposal.
Caption: Workflow for this compound waste from generation to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. astrazeneca.com.au [astrazeneca.com.au]
- 4. astrazeneca.com.au [astrazeneca.com.au]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Olaparib
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals handling Olaparib. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe research environment.
This compound, a potent PARP inhibitor, requires meticulous handling due to its hazardous properties, including potential reproductive toxicity and organ damage through prolonged or repeated exposure.[1][2][3][4] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to support researchers, scientists, and drug development professionals.
Recommended Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required equipment for various laboratory activities.
| Activity | Required PPE | Additional Recommendations |
| Weighing and Compounding | - Two pairs of chemotherapy-rated gloves- Disposable, solid-front, back-closure gown- Tightly fitting safety goggles with side-shields[5]- Fit-tested N95 respirator or higher | - Handle in a designated area, such as a chemical fume hood or ventilated enclosure, to avoid dust and aerosol formation.[5][6] |
| In Vitro/In Vivo Administration | - One pair of chemotherapy-rated gloves- Disposable gown- Safety goggles | - Use a biological safety cabinet for cell culture work.- For animal studies, wear appropriate PPE to avoid contact with contaminated bedding or waste. |
| Spill Cleanup | - Two pairs of chemotherapy-rated gloves- Impervious disposable gown- Safety goggles or face shield- Fit-tested N95 respirator or higher | - Use a spill kit containing absorbent materials, cleaning agents, and waste disposal bags.- Evacuate personnel from the immediate area.[5] |
| Waste Disposal | - One pair of chemotherapy-rated gloves- Disposable gown- Safety goggles | - Handle all this compound-contaminated waste as hazardous.[1][2][7] |
Operational Plan: Step-by-Step Handling of this compound
Following a standardized workflow is critical to minimize the risk of exposure during the handling of this compound.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound must be treated as hazardous waste.[7] This includes unused compounds, contaminated PPE, labware, and cleaning materials.
Waste Segregation and Collection:
-
Grossly Contaminated Solids: Unused neat compounds, heavily contaminated gloves, weigh boats, and bench paper should be collected in a designated, sealed hazardous waste container.
-
Sharps: Needles and syringes used for administration must be disposed of in a puncture-resistant sharps container labeled as "Hazardous Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof hazardous waste container.
-
Contaminated Labware: Glassware and plasticware that have come into contact with this compound should be decontaminated or disposed of as hazardous waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., "Toxic," "Reproductive Hazard").[7]
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management vendor.
-
Incineration: The primary and recommended method for the disposal of potent chemical waste like this compound is incineration by a licensed facility.[1][2][7]
-
Documentation: Maintain all records of hazardous waste disposal as required by your institution and local regulations.[7]
Crucially, do not dispose of this compound or any contaminated materials down the drain or in the regular trash. [1][2][7]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and prevent exposure.
First Aid Measures:
-
In case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
In case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[8]
-
In case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]
-
In case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
